Cy7 amine
Description
Overview of Cyanine (B1664457) Dyes in Near-Infrared Fluorescence Research
Cyanine dyes are a class of synthetic fluorophores characterized by a polymethine chain linking two terminal heterocyclic groups mdpi.comacs.org. Their absorption and emission wavelengths are highly dependent on the length of this polymethine chain and the nature of the terminal heterocycles mdpi.comacs.org. By extending the conjugated system, the absorption and emission spectra can be shifted towards longer wavelengths, including the NIR region (typically 650-900 nm, and the second near-infrared window, NIR-II, 1000-1700 nm) glenresearch.comfrontiersin.orgacs.orgresearchgate.net.
NIR fluorescent dyes offer significant advantages for bioimaging, such as high sensitivity, good resolution, and minimal photodamage to living organisms nih.govrsc.org. They are widely used for in vitro labeling and in vivo imaging applications axispharm.com.
Significance of Heptamethine Cyanines as Optical Probes
Heptamethine cyanines, characterized by a seven-carbon polymethine chain, are particularly significant in NIR fluorescence research mdpi.comacs.orgresearchgate.netnih.gov. Dyes like Cy7 fall into this category and are widely recognized for their favorable optical properties within the NIR-I window (700-900 nm) researchgate.netaxispharm.comnih.govchinesechemsoc.org. These properties include high extinction coefficients, relatively large Stokes shifts, and low tissue autofluorescence, which contribute to high signal-to-noise ratios in imaging applications axispharm.comnih.gov.
Heptamethine cyanines have demonstrated potential in numerous applications, including tumor imaging, fluorescent sensing, and molecular labeling researchgate.netaxispharm.comnih.govresearchgate.net. Their structure can be modified to tailor their optical properties, solubility, and targeting capabilities for specific research needs mdpi.comacs.org.
Role of Amine Functionality in Cy7 Derivatives for Research Applications
The introduction of an amine functionality into Cy7 derivatives, resulting in compounds like Cy7 amine, plays a crucial role in expanding their utility in research broadpharm.comlumiprobe.comlumiprobe.com. The amine group serves as a versatile reactive handle that allows for the covalent conjugation of the Cy7 fluorophore to a wide range of biomolecules and other research targets broadpharm.comlumiprobe.com.
This functionalization enables the creation of targeted fluorescent probes for specific biological structures or processes. For example, the amine group can react with electrophilic reagents such as NHS esters or epoxides, which are commonly present on antibodies, peptides, proteins, or nucleic acids broadpharm.comlumiprobe.com. This conjugation allows researchers to track the localization and dynamics of these biomolecules using the fluorescence of the attached Cy7 dye nih.gov.
Furthermore, the presence and position of an amine group can influence the photophysical properties of cyanine dyes, including their spectral characteristics and fluorescence quantum yield researchgate.netmdpi.com. The electron-donating nature of the amine group can impact the electronic structure of the dye, potentially affecting processes like twisted intramolecular charge transfer (TICT), which can influence fluorescence brightness mdpi.com. Structural modifications, such as the cyclization of the amine moiety, can be employed to inhibit non-radiative decay pathways and enhance fluorescence quantum yield mdpi.com.
In some research contexts, amine-reactive dyes, including functionalized cyanines, are used as viability markers in techniques like flow cytometry. These dyes can covalently bind to proteins, allowing for the discrimination of live and dead cells, even after fixation and permeabilization researchgate.net.
Academic Research Trajectories for this compound
Academic research involving this compound and its derivatives follows several key trajectories, primarily focused on developing advanced fluorescent probes for biological investigation and imaging. A significant area of research is the development of targeted imaging agents for disease detection and monitoring, particularly in cancer research nih.govnih.govnd.eduacs.org. Cy7-based probes are being explored for their ability to accumulate specifically in tumor tissues, allowing for enhanced visualization and diagnosis nih.govchinesechemsoc.orgnih.gov. The conjugation of this compound to tumor-targeting ligands, such as peptides or antibodies, is a common strategy in this area nih.govnd.edunih.govresearcher.life.
Another trajectory involves the use of this compound in the creation of activatable probes that respond to specific biological stimuli or microenvironments, such as changes in pH or the presence of certain enzymes nih.govmdpi.comrsc.orgresearchgate.net. These probes can exhibit a change in fluorescence intensity upon activation, providing a highly specific signal for the target analyte or condition mdpi.comrsc.org. For instance, research has explored Cy7 derivatives that are activated by nitroreductase, an enzyme overexpressed in hypoxic tumors rsc.orgresearchgate.net.
Research also focuses on improving the inherent properties of Cy7 dyes, such as their photostability and solubility, often through structural modifications or formulation with nanomaterials researchgate.netadvancedsciencenews.comresearchgate.net. The development of sterically shielded heptamethine cyanines, for example, has shown promise in preventing aggregation and photobleaching, leading to more stable and efficient probes for in vivo imaging advancedsciencenews.com.
Furthermore, this compound is utilized in studies exploring novel applications of cyanine dyes beyond traditional fluorescence imaging, including photothermal therapy (PTT) and photodynamic therapy (PDT), often in conjunction with nanoparticles or other delivery systems researchgate.netnih.govnih.govnd.edu. The ability to functionalize Cy7 with the amine group facilitates its integration into these complex systems for multimodal theranostic applications nih.govnih.gov.
The investigation of the structure-property relationships of functionalized heptamethine cyanines, including those with amine groups, remains an active area of research aimed at rationally designing dyes with tailored optical and chemical properties for specific applications mdpi.comacs.orgresearchgate.netresearchgate.net.
Data Table: Representative Spectral Properties of this compound and Related Dyes
While specific data for a singular "this compound" can vary depending on the exact structure and counterion, the following table presents representative spectral properties commonly associated with Cy7 and related amine-functionalized derivatives based on search results.
| Dye/Derivative | Excitation Maximum (nm) | Emission Maximum (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield | PubChem CID (if available) |
| Cyanine 7 (Cy7) | ~750 axispharm.com | ~775 axispharm.com | ~25 axispharm.com | High glenresearch.com | - |
| Cyanine 7 amine | 756 sigmaaldrich.com, 750 antibodies.com | 779 sigmaaldrich.com, 773 antibodies.com | - | 0.3 antibodies.com | 1650559-73-1 broadpharm.comantibodies.com, 1650635-41-8 antibodies.com |
| sulfo-Cyanine7.5 amine | - | - | - | - | 2236573-39-8 lumiprobe.com |
Detailed Research Findings:
Research highlights the versatility of this compound in conjugation strategies. For example, anti-human ICOS monoclonal antibodies have been successfully conjugated to Cy7 via NHS ester amine reactions for use in near-infrared fluorescence imaging to detect activated T cells in a humanized arthritis model researcher.life. This demonstrates the direct application of the amine handle for creating targeted probes.
Studies investigating the effect of amine group position on cyanine dye properties have shown that the location of the amino group along the polymethine chain can significantly alter the spectral properties, yielding a wide range of peak absorption energies researchgate.net. Computational studies suggest that an amino group at an odd chain position can act as an electron donor, while at an even position, it may act as an electron acceptor, influencing the dye's electronic properties researchgate.net.
Furthermore, research into the thermal stability of cyanine dyes has revealed that while tertiary amines can play a role in certain degradation pathways, secondary amines can react with Cy7 to form asymmetric polymethines, highlighting the chemical reactivity of the amine functionality and its potential influence on dye stability and transformation acs.orgnih.gov.
Structure
2D Structure
Properties
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKSBYSJGPWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H60Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cy7 Amine and Its Derivatives
General Synthetic Routes for Cyanine (B1664457) Dyes
General synthetic procedures for cyanine dyes typically involve the condensation of heterocyclic quaternary salts with a polymethine chain precursor under basic conditions unito.itresearchgate.netnih.govacs.org. The nature and length of the polymethine chain precursor determine the class of cyanine dye (e.g., monomethine, trimethine, pentamethine, heptamethine) crimsonpublishers.comnih.gov.
For symmetrical cyanine dyes, the condensation often involves two molecules of the same heterocyclic quaternary salt reacting with a suitable polymethine linker nih.govnih.gov. Asymmetrical cyanine dyes, on the other hand, are synthesized by reacting two different heterocyclic quaternary salts, often in a stepwise manner involving a hemicyanine intermediate unito.itnih.gov. The "hemicyanine method" involves forming a hemicyanine structure in the first step, followed by reaction with another quaternary salt to yield the asymmetrical dye unito.it. This method can sometimes lead to the formation of undesired symmetrical dyes unito.it.
Common polymethine precursors used in these syntheses include malonaldehyde derivatives for pentamethine dyes and 1-(dimethylamino)-5-formyl-1,3-butadiene for heptamethine analogs unito.itnih.gov. Reactions are often carried out under heating, sometimes with catalysts or in specific solvent mixtures mdpi.comnih.gov. Microwave irradiation has also been explored to improve reaction times and simplify isolation procedures nih.gov.
Targeted Synthesis of Cy7 Amine and Its Reactive Precursors
The targeted synthesis of this compound involves constructing the heptamethine cyanine core and incorporating an amine functional group. While specific detailed synthetic schemes for this compound itself were not extensively detailed in the search results, the synthesis of functionalized heptamethine cyanine dyes provides insight into the approaches used.
One common strategy for introducing functional groups is through the reaction of nucleophiles with commercially available chloro-substituted cyanine dyes nih.gov. This route has been shown to yield modified tricarbocyanine fluorophores with various functional groups, including those that can be further converted to amines or used in reactions with amine-containing molecules nih.gov.
Another approach involves incorporating the desired functional group into the polymethine chain precursor or one of the heterocyclic precursors before the final condensation step acs.orgnih.gov. For example, malonaldehyde dianil intermediates with incorporated functional groups can be used in the synthesis of carbocyanine dyes nih.gov. A modular approach has also been developed where delicate functional groups are attached in the last synthesis step to prevent degradation during the high-temperature N-alkylation required for forming aza-heterocycle salts acs.orgnih.gov.
Reactive precursors for this compound would typically include the indolium or benzothiazolium salts that form the heterocyclic ends of the cyanine structure, and a functionalized heptamethine linker or a pre-formed Cy7 core with a leaving group suitable for amine introduction. The synthesis of indolenium salts often involves the condensation of substituted hydrazines with ketones, followed by methylation mdpi.com.
Research findings indicate that the synthesis of asymmetric cyanine dyes, which often include a functional handle on one of the heterocyclic rings or the polymethine chain, can be more challenging than that of symmetric dyes, potentially resulting in lower yields and the formation of side products acs.orgnih.govnih.gov. Purification of these charged dyes can also be complex acs.orgnih.gov.
Strategies for Introducing Functional Groups onto the Cy7 Core Structure
Introducing functional groups onto the Cy7 core structure is crucial for creating derivatives with specific properties and for conjugation to biomolecules or other entities. Several strategies exist for achieving this:
Modification of the Polymethine Chain: Functional groups can be introduced onto the methine carbons of the polymethine chain. This can significantly alter the dye's stability and photophysical properties researchgate.netsioc-journal.cn. While direct introduction of certain groups, like ketones, onto the methine chain has been challenging, methods like trifluoroacetylation have been reported researchgate.netresearchgate.net. The meso-position (central carbon) of the polymethine chain is a common site for modification, allowing for the introduction of various functionalities crimsonpublishers.comresearchgate.netnih.gov. For example, chloro-substituted heptamethine cyanine dyes can react with nucleophiles to introduce aryl-ether, thiol-ether, and aryl-thioether linkages nih.gov.
Modification of the Heterocyclic Rings: Functional groups can be attached to the heterocyclic ring systems at the ends of the polymethine chain crimsonpublishers.comgoogle.com. This can be achieved by starting with functionalized heterocyclic precursors or by modifying the rings after the cyanine core is formed. Sulfonate groups are often introduced onto the aromatic rings to enhance water solubility researchgate.netnih.govgoogle.com.
Introduction via Linker Moieties: A common strategy for introducing reactive groups like amines is through a linker attached to the cyanine core google.comgoogle.com. This linker can be incorporated during the synthesis of the heterocyclic precursors or the polymethine chain, or attached to a pre-formed cyanine dye with a suitable leaving group. This compound itself is an example of a Cy7 core functionalized with a linker terminating in an amine group broadpharm.comantibodies.com. This amine group serves as a versatile handle for conjugation to molecules containing activated esters, carboxylic acids (via amide coupling), or other reactive functionalities broadpharm.comantibodies.comacs.orgnih.gov.
Research highlights the importance of the site of functionalization. For instance, modifying the meso-position can influence pH sensitivity crimsonpublishers.com. The introduction of charged, hydrophilic moieties like sulfonic acid or carboxylic acid groups can enhance water solubility and protect the chromophore from its microenvironment, potentially reducing blinking, aggregation, and photobleaching google.com.
Combinatorial Derivatization Approaches for Novel this compound Analogs
Combinatorial chemistry approaches can be applied to the synthesis of cyanine dye analogs, including those based on the this compound structure, to generate libraries of compounds with varied properties. While specific examples of large-scale combinatorial libraries of this compound analogs were not prominently featured, the principles of combinatorial synthesis are applicable.
Solid-phase synthesis, where one of the reactants is immobilized on a solid support (resin), is a powerful tool for combinatorial chemistry and has been applied to the synthesis of asymmetrical cyanine dyes unito.itresearchgate.net. This approach can facilitate purification and allow for the parallel synthesis of multiple derivatives by reacting the immobilized intermediate with different reagents unito.itresearchgate.net.
Modular synthetic strategies, where different functional groups are introduced in the final steps, are also amenable to combinatorial approaches acs.orgnih.gov. By preparing a common reactive Cy7 precursor and reacting it with a library of different amine-containing linkers or molecules, a diverse set of this compound analogs and conjugates can be generated.
Research has demonstrated the synthesis of cyanine dye libraries with variations in the heterocyclic rings and polymethine chain length acs.orguclan.ac.uk. The introduction of various functional groups, such as carboxylic acids, azides, and alkynes, onto carbocyanine dyes has also been reported, highlighting the potential for generating diverse analogs for bioorthogonal labeling and other applications nih.gov.
The development of efficient and high-yielding synthetic methods for functionalized cyanine dyes is crucial for enabling combinatorial approaches and the creation of novel probes and materials with tailored properties acs.orgacs.org.
Here is a table summarizing some properties of this compound based on the search results:
| Property | Value | Source |
| Absorption Maximum (λabs) | 750 nm | broadpharm.comantibodies.com |
| Emission Maximum (λem) | 773 nm | broadpharm.comantibodies.com |
| Extinction Coefficient | 199000 M-1cm-1 | broadpharm.comantibodies.com |
| Fluorescence Quantum Yield | 0.3 | broadpharm.comantibodies.com |
| Molecular Formula | C43H60Cl2N4O | broadpharm.comantibodies.com |
| Molecular Weight | ~719.9 g/mol | broadpharm.comantibodies.com |
| CAS Numbers | 1650635-41-8 (cation), 1650559-73-1 (Chloride) | broadpharm.comantibodies.commedkoo.coma2bchem.com |
| Solubility | Soluble in water, DMSO, DMF, alcohols | antibodies.com |
Advanced Bioconjugation Strategies Involving Cy7 Amine
Site-Specific Bioconjugation Techniques for Enhanced Probe Performance
Traditional bioconjugation methods, such as targeting lysine (B10760008) residues with NHS esters, often result in a heterogeneous mixture of products where the label is attached at various positions. nih.govnih.gov This heterogeneity can lead to conjugates with variable activity and reproducibility issues. nih.gov Site-specific bioconjugation techniques aim to overcome these limitations by attaching the probe (e.g., Cy7 amine) to a single, predetermined location on the biomolecule. nih.govescholarship.org
This controlled attachment ensures a homogenous product and can prevent the label from interfering with the biomolecule's active or binding sites, thereby enhancing its performance. nih.govescholarship.org Several powerful site-specific methods have been developed:
Unnatural Amino Acid (UAA) Incorporation: This technique involves genetically encoding a UAA with a unique chemical handle (e.g., an azide (B81097) or alkyne for click chemistry) at a specific site in a protein's sequence. nih.gov The Cy7 probe, functionalized with a complementary reactive group, can then be attached exclusively at this position.
Enzymatic Ligation: Enzymes can be used to install probes at specific recognition sequences. For example, transglutaminase can catalyze the formation of a covalent bond between a primary amine (like a Cy7 derivative) and the side chain of a specific glutamine residue. nih.govresearchgate.net Other methods include Sortase-mediated ligation and SpyCatcher/SpyTag chemistry, which create specific covalent linkages at defined peptide tags. nih.gov
By employing these advanced, site-specific strategies, researchers can produce well-defined Cy7-biomolecule conjugates with improved homogeneity, preserved biological function, and enhanced performance in imaging and therapeutic applications. nih.govnih.gov A comparison of cetuximab antibodies labeled non-specifically via NHS chemistry versus a site-specific chemo-enzymatic method showed a 2.3-fold increase in the number of bound antibodies per cell for the site-specifically conjugated version, highlighting the performance benefits of this approach. nih.gov
Conjugation to Diverse Biomolecules
The primary amine group of this compound serves as a versatile reactive handle for its covalent attachment to a wide array of biomolecules. This enables the creation of highly specific and sensitive probes for various biological applications. The choice of conjugation strategy is dictated by the nature of the target biomolecule and the desired properties of the final conjugate.
Peptide and Protein Labeling Methodologies
The labeling of peptides and proteins with this compound is a fundamental technique for studying their localization, trafficking, and interactions. The most prevalent method for this purpose involves the reaction of the primary amine on Cy7 with an activated carboxyl group on the protein or peptide, typically in the form of an N-hydroxysuccinimide (NHS) ester. This reaction results in the formation of a stable amide bond. thermofisher.comjenabioscience.com
Primary amines on proteins, most notably the ε-amino group of lysine residues and the N-terminal α-amino group, are the primary targets for this conjugation chemistry. jenabioscience.comnih.gov The reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.5) to ensure that the primary amines are deprotonated and thus more nucleophilic. sigmaaldrich.com For labeling peptides in organic solvents, a base such as triethylamine (B128534) is often added to deprotonate the amines. thermofisher.com
While lysine-based labeling is a robust and widely used method, it can result in a heterogeneous population of conjugates with varying numbers of dye molecules attached at different positions. nih.gov This is due to the presence of multiple lysine residues in most proteins. For applications requiring a high degree of homogeneity, site-specific labeling strategies have been developed. These methods often involve the introduction of a unique reactive handle into the protein, such as a non-canonical amino acid or an engineered cysteine residue, which can then be selectively targeted for conjugation. mdpi.commdpi.com
Table 1: Common Amine-Reactive Chemistries for Peptide and Protein Labeling
| Reactive Group on Label (e.g., Cy7 derivative) | Functional Group on Peptide/Protein | Resulting Covalent Bond |
| N-Hydroxysuccinimide (NHS) ester | Primary amine (e.g., Lysine, N-terminus) | Amide |
| Isothiocyanate | Primary amine | Thiourea |
| Sulfonyl chloride | Primary amine | Sulfonamide |
This table provides a summary of common reactive groups used for labeling primary amines on peptides and proteins.
Research has demonstrated the successful conjugation of Cy7 to various peptides for in vivo imaging applications. For instance, a tetrameric arginine-glycine-aspartic acid (RGD) peptide conjugated to Cy7-NHS ester was synthesized to target integrin expression in tumors. nih.gov The resulting conjugate, Cy7-E{E[c(RGDyK)]2}2, was stable in mouse serum for 24 hours. nih.gov
Oligonucleotide and Nucleic Acid Conjugation
The labeling of oligonucleotides and nucleic acids with this compound is crucial for applications such as fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis. baseclick.euthermofisher.com Similar to protein labeling, the conjugation of Cy7 to nucleic acids typically involves the reaction of an amine-reactive Cy7 derivative with an amino-modified oligonucleotide. genelink.com
A primary amine group is introduced into the oligonucleotide during solid-phase synthesis. biosyn.com This can be at the 5' or 3' terminus, or internally through the use of an amino-modified base, such as amino-dT C6. genelink.com The most common method for attaching the Cy7 dye is through a post-synthesis reaction where an NHS ester of Cy7 is reacted with the amino-modified oligonucleotide. genelink.comcreative-biogene.com This forms a stable amide linkage. Other cross-linking chemistries are also available depending on the specific requirements of the experiment. biosyn.com
The efficiency of the conjugation reaction and the purity of the final product are critical for downstream applications. Dual HPLC purification is often recommended to ensure that the labeled oligonucleotide is free from unconjugated dye and unlabeled oligonucleotides. biosyn.com
Table 2: Strategies for Introducing Primary Amines into Oligonucleotides for Cy7 Conjugation
| Position of Modification | Linker Type | Common Amino-Modifier |
| 5' Terminus | C3, C6, or C12 | Amino-modifier phosphoramidite |
| 3' Terminus | C3 or C7 | Amino-modifier controlled pore glass (CPG) |
| Internal | C6 | Amino-modified deoxynucleotide (e.g., Amino-dT) |
This table outlines common strategies for incorporating a primary amine into an oligonucleotide for subsequent conjugation with an amine-reactive Cy7 dye.
Antibody and Antibody Fragment Conjugation for Targeted Research
The conjugation of this compound to antibodies and their fragments is a powerful strategy for developing targeted imaging agents and antibody-drug conjugates (ADCs). baseclick.eunih.gov These conjugates combine the high specificity of antibodies for their target antigens with the sensitive detection capabilities of the Cy7 fluorophore.
Similar to other proteins, the primary method for conjugating Cy7 to antibodies involves targeting the primary amines of lysine residues with an amine-reactive Cy7 derivative, such as a Cy7-NHS ester. nih.gov This non-specific labeling approach can be effective, but it can also lead to heterogeneous products and potentially impact the antigen-binding affinity of the antibody if labeling occurs within the antigen-binding site. nih.gov
To overcome these limitations, site-specific conjugation methods have been developed to attach Cy7 to a defined location on the antibody, away from the antigen-binding region. mdpi.comnih.gov These strategies include:
Engineered Cysteine Residues: Introducing a cysteine residue at a specific site on the antibody allows for conjugation with a thiol-reactive Cy7 derivative. snmjournals.org
Non-Canonical Amino Acids: Incorporating an unnatural amino acid with a unique reactive group (e.g., an azide or alkyne) into the antibody allows for bioorthogonal "click" chemistry reactions with a correspondingly modified Cy7 dye. nih.gov
Enzymatic Modification: Enzymes can be used to modify specific amino acid sequences or glycans on the antibody, introducing a unique handle for Cy7 conjugation. mdpi.com
The choice of conjugation strategy can significantly impact the performance of the resulting antibody-Cy7 conjugate. For instance, a study comparing different non-specific and site-specific methods for conjugating oligonucleotides to antibodies found that controlling the site and number of labels was crucial for minimizing off-target staining and maintaining antibody affinity. nih.gov In this study, to quantify the conjugation ratio, Cyanine (B1664457) 7 (Cy7) was pre-conjugated to the antibodies prior to oligonucleotide labeling. nih.gov
Impact of Linker Design on Conjugate Stability and Functionality
Key aspects of linker design that impact conjugate properties include:
Linker Chemistry: The type of covalent bond used to attach the linker to both the Cy7 dye and the biomolecule determines the stability of the conjugate. For example, amide bonds formed from NHS ester reactions are generally very stable. researchgate.net In contrast, linkers designed to be cleaved under specific physiological conditions (e.g., by enzymes in a tumor microenvironment) are used in applications requiring the release of a payload. nih.gov
Linker Length: The length of the linker can affect the steric hindrance around the conjugated biomolecule. nih.gov A shorter linker may lead to greater stability by keeping the payload closer to the antibody, while a longer linker might be necessary to ensure that the functionality of the biomolecule is not compromised by the attached dye. nih.gov
Steric Hindrance: Introducing steric hindrance near the cleavage site of a linker can enhance the stability of the conjugate in circulation. nih.govresearchgate.net However, excessive steric hindrance can also impede the efficient release of the payload at the target site. nih.gov
Research on ADCs has provided valuable insights into the importance of linker design, which are also applicable to Cy7-biomolecule conjugates for imaging and other applications. Studies have shown that optimizing the linker can lead to a balance between conjugate stability in the bloodstream and efficient activity at the target site. nih.gov For example, modifying the linker to increase its plasma stability can lead to higher intratumoral drug exposure. researchgate.net Ultimately, the optimal linker design is dependent on the specific application and the desired properties of the final conjugate. researchgate.net
Spectroscopic and Photophysical Properties of Cy7 Amine Derivatives
Near-Infrared (NIR) Absorption and Emission Characteristics
Cy7 amine derivatives typically exhibit strong absorption and emission in the NIR spectral window, generally ranging from 700 to 800 nm. researchgate.netaxispharm.comacs.org This characteristic is advantageous for biological applications due to reduced autofluorescence from biological tissues and deeper tissue penetration of NIR light. researchgate.netaxispharm.com For instance, this compound itself has reported absorption maxima around 750 nm and emission maxima around 773 nm. lumiprobe.combroadpharm.comantibodies.comlunanano.ca Another derivative, Cyanine (B1664457) 7.5 amine, shows slightly red-shifted spectra with an absorption maximum at 788 nm and an emission maximum at 808 nm, extending further into the NIR region. broadpharm.comantibodies.com The heptamethine chain length is a primary factor influencing the spectral distribution of cyanine dyes, with longer chains leading to red-shifted absorption and emission. researchgate.net
Influence of Structural Modifications on Spectral Shifts (Bathochromic and Hypsochromic Effects)
Structural modifications to the Cy7 core and its substituents, including the amine group, can significantly influence its absorption and emission wavelengths, leading to bathochromic (red shift) or hypsochromic (blue shift) effects. acs.orgchemrxiv.orgnih.govresearchgate.net The position and electronic properties of substituents on the polymethine chain or the terminal heterocyclic rings play a crucial role. acs.orgchemrxiv.orgnih.govresearchgate.net For example, introducing electron-withdrawing groups can induce hypsochromic shifts, while electron-donating groups may cause bathochromic shifts. acs.org Substitution at different positions on the heptamethine chain can have distinctly contradictory effects on the absorption maxima. nih.govresearchgate.net The incorporation of bulky alkyl groups can lead to more pronounced hypsochromic shifts compared to electron-withdrawing groups like a cyano group. chemrxiv.org Additionally, the solvent environment can also influence spectral properties, with shifts observed when changing from organic solvents like methanol (B129727) to aqueous buffers like PBS. acs.org
Research on Fluorescence Quantum Yield and Extinction Coefficients
This compound derivatives are known for their large molar absorption coefficients (extinction coefficients, ε) and moderate to good fluorescence quantum yields (ΦF). researchgate.netaxispharm.comlumiprobe.combroadpharm.comantibodies.comlunanano.caacs.orgresearchgate.netaatbio.com High extinction coefficients indicate strong light absorption, contributing to the brightness of the dye. rsc.orgrsc.org Reported extinction coefficients for this compound are around 199,000 L⋅mol⁻¹⋅cm⁻¹. lumiprobe.combroadpharm.comantibodies.comlunanano.ca Sulfo-Cy7 amine shows an even higher extinction coefficient of 240,600 L⋅mol⁻¹⋅cm⁻¹. broadpharm.com Fluorescence quantum yield represents the efficiency of converting absorbed photons into emitted photons. rsc.orgrsc.org this compound typically has a quantum yield of approximately 0.3. lumiprobe.combroadpharm.comantibodies.comlunanano.ca Structural modifications can significantly affect both molar extinction coefficients and quantum yields. researchgate.net For instance, deuteration of the Cy7 scaffold has been shown to enhance fluorescence quantum yields and suppress non-radiative decay processes. chemrxiv.org The brightness of a fluorophore, defined as the product of the extinction coefficient and quantum yield (ε × ΦF), is a key metric for imaging applications. researchgate.netrsc.org
Here is a table summarizing some reported spectroscopic data for this compound and a related derivative:
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Fluorescence Quantum Yield |
| This compound | 750 lumiprobe.combroadpharm.comantibodies.comlunanano.ca | 773 lumiprobe.combroadpharm.comantibodies.comlunanano.ca | 199,000 lumiprobe.combroadpharm.comantibodies.comlunanano.ca | 0.3 lumiprobe.combroadpharm.comantibodies.comlunanano.ca |
| Sulfo-Cy7 amine | 740 broadpharm.com | 773 broadpharm.com | 240,600 broadpharm.com | Not specified in source |
| Cyanine 7.5 amine | 788 broadpharm.comantibodies.com | 808 broadpharm.comantibodies.com | 223,000 broadpharm.comantibodies.com | 0.1 broadpharm.com |
Photostability and Photodecomposition Pathways of this compound
Photostability is a critical property for fluorescent dyes, particularly in applications requiring prolonged illumination. Cy7 dyes, including amine derivatives, can undergo photodecomposition. nih.gova2bchem.comaip.orgacs.orgnih.gov Research indicates that the photostability of cyanine dyes can be influenced by their chemical structure. acs.orgacs.org For example, the introduction of electron-withdrawing amide or triazole moieties in the polymethine chain has been shown to improve Cy7 photostability. acs.org Cyanine 7 dyes are known to be less stable at high pH due to the formation of an electron-deficient iminium group susceptible to nucleophilic attack, leading to dye degradation and loss of fluorescence. researchgate.net Meso-aliphatic amine chains in cyanine 7 dyes are hypothesized to undergo photoinduced decomposition in aqueous solutions. researchgate.net Thermal degradation pathways, such as chain shortening through the excision of two-carbon units, have also been observed for Cy7, leading to the formation of shorter wavelength-absorbing cyanines like Cy5 and Cy3. acs.orgnih.gov This "blueing" effect can occur upon heating, sometimes accelerated by the presence of amine bases. acs.orgnih.gov
Singlet Oxygen Generation Efficiency
Cyanine dyes, including Cy7 derivatives, can act as photosensitizers, capable of generating reactive oxygen species, such as singlet oxygen, upon illumination. researchgate.netnih.govresearchgate.net This property is relevant for applications like photodynamic therapy (PDT). researchgate.netresearchgate.net The efficiency of singlet oxygen formation can be modulated by structural modifications to the Cy7 core. nih.govresearchgate.net Some studies have evaluated the quantum yields of singlet-oxygen formation for Cy7 derivatives, showing that substitution can influence this property over a wide range. nih.govresearchgate.net
Factors Influencing Non-Radiative Decay Pathways, Including Amine Group Contributions
Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence emission and reduce the fluorescence quantum yield. Factors influencing these pathways in cyanine dyes include molecular flexibility, interactions with the solvent, and the presence of specific functional groups. chemrxiv.orgmdpi.com The amine group in this compound derivatives can play a role in these processes. For instance, the lone pair of electrons on an aliphatic amine at the meso-position of a cyanine 7 dye can delocalize into an electron-deficient carbon atom, forming an iminium cation, which can render the dye nonemissive. researchgate.net The position of an amino group along the polymethine chain can influence Stokes shifts and potentially non-radiative decay by affecting the electronic distribution and flexibility of the molecule. rsc.org Computational studies suggest that the length of the C-N bond of the amino group in different positions can impact the conjugation of the polymethine chain, influencing the dye's excited state properties. rsc.org Interactions with counterions have also been shown to affect the photostability and potentially the non-radiative decay pathways of cyanine salts, with the counterion's position around the amine group influencing degradation. nsf.gov
Molecular Imaging Applications of Cy7 Amine in Preclinical Research
Near-Infrared Fluorescence (NIRF) Imaging Methodologies
The utility of Cy7 amine in preclinical research is demonstrated through its application in a range of NIRF imaging methodologies, from cellular-level analysis to whole-body animal imaging.
In Vitro Cellular Imaging Techniques
In vitro imaging is a foundational step in probe development, allowing for the initial assessment of a probe's cellular binding, localization, and function. This compound, and its conjugates, are extensively used in fluorescence microscopy to obtain high-resolution images of cellular structures. axispharm.com For instance, studies have utilized confocal fluorescence imaging to confirm the detection capabilities of Cy7-based probes at the cellular level. nih.gov One such study involving a nitroreductase-sensitive probe, Cy7-1, used confocal imaging of hypoxic A549 cells to validate the probe's ability to detect nitroreductase (NTR) activity within the cellular environment. nih.gov These techniques are crucial for confirming that a newly synthesized probe interacts with its intended cellular target before moving to more complex biological systems.
Ex Vivo Tissue Imaging Protocols
Following in vivo studies, ex vivo imaging of excised tissues and organs provides a more detailed and higher-resolution analysis of probe biodistribution and target engagement. nih.gov This methodology helps to validate non-invasive in vivo findings and offers a clearer picture of probe accumulation in specific organs or tumors versus surrounding healthy tissue. licorbio.com
Standard protocols involve harvesting tissues after a predetermined time following the injection of the this compound-labeled probe. alfa-chemistry.com The organs are then imaged using systems designed for ex vivo analysis. licorbio.com For quantitative assessment, the fluorescence intensity in regions of interest (e.g., tumors, major organs) is measured. nih.gov Research has shown that fluorescence intensity measured in dissected tumors is often significantly higher than that measured through non-invasive in vivo imaging due to the attenuation of light by overlying tissues. nih.gov For microscopic analysis, tissues can be fixed (e.g., in paraformaldehyde), sectioned using a cryostat or microtome, and mounted on slides for detailed imaging, which can confirm the probe's localization at a cellular level within the tissue architecture. licorbio.comalfa-chemistry.com
Small Animal Imaging Paradigms
Small animal imaging is a cornerstone of preclinical research, enabling the non-invasive, longitudinal study of biological processes in a living organism. nih.govyoutube.com this compound is an ideal fluorophore for these applications due to its emission in the NIR spectrum, which maximizes light penetration through tissue and reduces signal scattering. axispharm.comumn.edunih.gov
In a typical small animal imaging paradigm, a this compound-conjugated probe is administered to a mouse model, often intravenously. nih.govalfa-chemistry.comcreative-bioarray.com The animal is then placed in an in vivo imaging system (e.g., IVIS Spectrum) where it is exposed to an excitation light source (typically around 745-756 nm), and the resulting fluorescence emission (around 779 nm) is captured by a sensitive camera. aatbio.comcreative-bioarray.comresearchgate.net This process can be repeated at various time points (e.g., 30 minutes, 1, 4, 24 hours) to track the probe's distribution, accumulation at the target site, and clearance from the body. nih.govresearchgate.net This dynamic monitoring provides valuable data on the pharmacokinetics and targeting efficacy of the probe. For example, studies using Cy7-labeled RGD peptide multimers to image integrin expression in tumors have successfully visualized tumor accumulation as early as 30 minutes post-injection. nih.gov
Target-Specific Molecular Imaging Probe Design
The versatility of this compound lies in its ability to be conjugated to various targeting moieties, transforming it from a simple dye into a specific molecular probe. aatbio.comresearchgate.net The amine functional group allows for straightforward chemical reactions to link it to proteins, peptides, and other molecules to create probes for specific biological targets. aatbio.com
Receptor-Targeted Probes (e.g., PSMA, Integrins, CD44, ICOS)
Targeting specific cell surface receptors that are overexpressed in disease states is a common strategy in molecular imaging. By conjugating this compound to a ligand that binds to a particular receptor, researchers can create probes that selectively accumulate in tissues expressing that receptor. nih.gov
Integrins: Integrins, particularly αvβ3, are transmembrane receptors involved in cell adhesion and are often overexpressed in tumor-associated endothelial cells during angiogenesis. mdpi.com RGD (Arginine-Glycine-Aspartic acid) peptides are well-known ligands for these integrins. mdpi.com Researchers have synthesized and evaluated Cy7-labeled RGD peptides (e.g., Cy7-c(RGDyK), Cy7-E[c(RGDyK)]₂) for non-invasive imaging of tumor integrin expression. nih.gov Studies in mouse models with subcutaneous U87MG tumors demonstrated that these probes could clearly visualize the tumors, with targeting efficacy related to the multimerization of the RGD peptide. nih.gov
Prostate-Specific Membrane Antigen (PSMA): PSMA is highly expressed on the surface of prostate cancer cells and is a well-established target for imaging and therapy. mdpi.com The development of heterobivalent probes that target both PSMA and integrins, potentially labeled with dyes like Cy7, represents an advanced strategy to enhance tumor targeting and therapeutic outcomes. mdpi.com
| Target Receptor | Example Probe Conjugate | Preclinical Model | Key Research Finding |
|---|---|---|---|
| Integrin αvβ3 | Cy7-c(RGDyK), Cy7-E[c(RGDyK)]₂ | U87MG tumor-bearing mice | Enabled non-invasive NIRF imaging of tumor integrin status; probe accumulation was visualized as early as 30 minutes post-injection. nih.gov |
| PSMA and Integrin αvβ3 | Dual-targeting peptides (e.g., iPSMA-RGD) | Prostate cancer models | Dual-targeting strategies are designed to enhance tumor targeting and improve diagnostic and therapeutic results. mdpi.com |
Enzyme-Activated Probes (e.g., Nitroreductase)
Enzyme-activated probes are designed to be "off" (non-fluorescent or weakly fluorescent) until they are acted upon by a specific enzyme, at which point they switch to an "on" state (highly fluorescent). nih.govmdpi.com This strategy significantly improves the signal-to-noise ratio by generating fluorescence only at the site of enzyme activity. nih.gov
Nitroreductase (NTR): The enzyme nitroreductase is overexpressed in hypoxic (low oxygen) tumor cells, making it a valuable biomarker for the tumor microenvironment. nih.govfrontiersin.org Researchers have developed NTR-activatable probes by modifying the Cy7 structure with a nitro group, which quenches its fluorescence. nih.govnih.gov In the presence of NTR, the nitro group is reduced to an amine group. mdpi.comfrontiersin.org This chemical conversion restores the dye's fluorescence, providing a "turn-on" signal that indicates the presence of hypoxic cells. nih.govnih.gov Probes such as Cy7-1 have been shown to exhibit a significant enhancement in NIR fluorescence upon catalytic reduction by NTR, enabling the imaging of tumor hypoxia in both cell cultures and murine tumor models. nih.gov
| Probe Name/Type | Activating Enzyme | Mechanism of Action | Application |
|---|---|---|---|
| Cy7-1 (para-nitro benzoate (B1203000) modified) | Nitroreductase (NTR) | NTR-catalyzed reduction of a nitro group to an amine (Cy7-NH₂), unblocking an electron-transfer process and enhancing fluorescence. nih.gov | Detection of hypoxic cells in vitro (A549 cells) and imaging of tumor hypoxia in murine models. nih.gov |
| Sulfonated Cy7 Probe | Nitroreductase (NTR) | NTR triggers a self-immolative cleavage, leading to a large enhancement in fluorescence signal at 780 nm. nih.gov | Microscopic imaging of cell hypoxia with a "turn-on" fluorescence response. nih.gov |
pH-Sensitive Probes for Intracellular Microenvironment Sensing
The intracellular microenvironment is a complex and dynamic space, with pH being a critical parameter that governs numerous cellular processes, including enzyme activity, protein stability, and cell proliferation. researchgate.net Consequently, the development of probes capable of accurately sensing intracellular pH is of significant interest in preclinical research. This compound, a near-infrared (NIR) fluorescent dye, serves as a valuable platform for the design of such probes. Its free amine group allows for conjugation to various molecular entities, enabling the creation of sophisticated pH-sensitive sensors. lumiprobe.combiomol.com
The underlying principle of many Cy7-based pH probes involves the modulation of the fluorophore's electronic properties in response to changes in proton concentration. researchgate.net Generally, these probes are engineered to be fluorescent in acidic environments and non-fluorescent or less fluorescent in neutral or alkaline conditions. researchgate.net This "off/on" switching mechanism is often achieved by incorporating a pH-sensitive moiety that, upon protonation in acidic conditions, alters the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the dye molecule, leading to an increase in fluorescence emission. researchgate.net
In preclinical research, these this compound-derived probes have been successfully utilized to visualize and quantify pH changes within living cells. researchgate.net For instance, studies have demonstrated the ability of such probes to detect pH fluctuations in both solutions and live cells, exhibiting bright fluorescence in acidic intracellular compartments like lysosomes. researchgate.netnih.gov The high sensitivity and photostability of these probes make them well-suited for real-time monitoring of cellular events associated with pH changes. nih.gov
The development of ratiometric pH probes, which incorporate a pH-insensitive fluorophore alongside the pH-sensitive Cy7 derivative, further enhances the accuracy of intracellular pH measurements by providing an internal reference signal. nih.gov This approach minimizes the influence of factors such as probe concentration and excitation light intensity, allowing for more precise quantification of intracellular pH. thermofisher.com
Table 1: Characteristics of this compound-Based pH-Sensitive Probes
| Probe Characteristic | Description | Research Finding |
|---|---|---|
| Sensing Mechanism | Modulation of fluorescence based on proton concentration, often through ICT or PET processes. researchgate.net | Probes are typically designed to be fluorescent in acidic media and non-fluorescent in alkaline environments. researchgate.net |
| Cellular Application | Real-time monitoring of pH in intracellular compartments. researchgate.net | Successful visualization of acidic organelles such as lysosomes in living cells. nih.gov |
| Key Features | High sensitivity, photostability, and low cytotoxicity. researchgate.netnih.gov | Demonstrated robust performance in detecting pH fluctuations in preclinical models. researchgate.net |
| Advanced Designs | Ratiometric probes for more accurate quantification of intracellular pH. nih.gov | Incorporation of a pH-insensitive fluorophore provides an internal reference, improving measurement precision. thermofisher.com |
Imaging of Specific Biological Processes in Research Models
Tumor Visualization and Localization Studies
The acidic tumor microenvironment is a hallmark of many cancers, making it an attractive target for diagnostic imaging probes. nih.gov this compound, with its favorable near-infrared optical properties that allow for deep tissue penetration, is a foundational component in the development of probes for tumor visualization and localization. nih.gov The inherent ability of some cyanine (B1664457) dyes to accumulate in tumors, likely due to the enhanced permeability and retention (EPR) effect, provides a passive targeting mechanism. nih.gov
More sophisticated approaches involve conjugating this compound to targeting moieties that specifically bind to receptors overexpressed on cancer cells. A prominent example is the use of Cy7-labeled RGD (arginine-glycine-aspartic acid) peptides to target integrin αvβ3, a receptor highly expressed on angiogenic endothelial cells and various tumor cells. nih.govmdpi.com Preclinical studies in mouse models with U87MG tumor xenografts have demonstrated that Cy7-RGD conjugates can effectively visualize tumors, with the fluorescence signal being clearly detectable as early as 30 minutes post-injection. nih.gov
Furthermore, the design of activatable probes, where the fluorescence of Cy7 is initially quenched and then restored in the presence of specific tumor-associated enzymes or acidic pH, enhances the target-to-background ratio for clearer tumor delineation. nih.gov These "smart" probes offer improved specificity and sensitivity for cancer detection. nih.gov
Table 2: Research Findings in this compound-Based Tumor Imaging
| Study Focus | Animal Model | Key Finding |
|---|---|---|
| Integrin αvβ3 Targeting | Mice with U87MG tumor xenografts | Cy7-RGD conjugates successfully visualized tumors, with clear fluorescence signals observed shortly after injection. nih.gov |
| Passive Tumor Accumulation | Tumor-bearing mice | Unconjugated Cy7 dye demonstrated significant tumor-to-background contrast, indicating passive accumulation. nih.gov |
| Activatable Probes | Subcutaneous MMP-positive SCC7 tumor-bearing mice | Polymeric nanoparticle-based probes with quenched Cy5.5 (a related cyanine dye) showed clear tumor visualization upon activation by matrix metalloproteinases (MMPs). nih.gov |
| Hybrid Imaging | Mice with A431-CCK2R xenografts | Dual-modality probes incorporating Sulfo-Cy7 demonstrated excellent tumor contrast at later time points in fluorescence imaging. nih.govemitimaging.com |
Inflammatory Processes Imaging (e.g., Rheumatoid Arthritis Models)
The non-invasive imaging of inflammatory processes is crucial for understanding disease pathogenesis and evaluating therapeutic responses in preclinical models. Rheumatoid arthritis (RA), a chronic inflammatory disease, is characterized by synovial inflammation. nih.gov this compound-based probes have emerged as promising tools for visualizing these inflammatory sites.
In a study utilizing a mouse model of collagen-induced arthritis, liposomes entrapping Cy7 were developed to target inflamed joints. nih.gov These liposomes, surface-modified with a joint-homing peptide, demonstrated preferential accumulation in the arthritic paws of mice compared to healthy controls. nih.gov Live imaging revealed a gradual increase in the fluorescence signal in the inflamed joints, with optimal intensity observed at 4 hours post-injection. nih.gov This targeted approach allows for the specific visualization of inflammation associated with RA.
The development of molecular imaging agents that target specific cellular and molecular components of the inflammatory cascade holds great promise for a more precise diagnosis and monitoring of RA. mdpi.com While various radiolabeled probes have been extensively studied for this purpose, near-infrared fluorescent probes like those derived from this compound offer a non-radioactive alternative for preclinical imaging. nih.govresearchgate.net
Cell Tracking and Fate Monitoring in Experimental Systems
Understanding the in vivo fate of therapeutic cells, such as stem cells or immune cells, is paramount for the development of cell-based therapies. liverpool.ac.ukresearchgate.net this compound, with its reactive amine group, can be readily conjugated to various molecules for the purpose of cell labeling and subsequent in vivo tracking. lumiprobe.comnih.gov Amine-reactive dyes are known to covalently bind to cellular components, allowing for stable and long-term cell tracking. nih.gov
A notable application of Cy7 in this area is the labeling of chimeric antigen receptor (CAR) T cells. In one study, aminated iron oxide nanoworms were labeled with Cy7 and used to simultaneously manufacture and label CAR-T cells. nih.gov These Cy7-labeled CAR-T cells were then injected into a leukemia mouse model, and their biodistribution was monitored using near-infrared fluorescence imaging. The results showed accumulation of the labeled cells in various organs, including the bone marrow, liver, and spleen, demonstrating the utility of Cy7 for in vivo cell tracking. nih.gov
The choice of labeling strategy is critical to ensure that the fluorescent probe does not interfere with cell viability or function. nih.gov The high sensitivity of fluorescence imaging allows for the detection of a small number of labeled cells, making it a powerful tool for monitoring cell migration and engraftment in preclinical models. thno.org
Advanced Optical Imaging Techniques Utilizing this compound
Fluorescence Lifetime Imaging (FLIM) Applications
Fluorescence Lifetime Imaging (FLIM) is a powerful imaging technique that measures the average time a fluorophore spends in the excited state before returning to the ground state. nih.gov This lifetime is an intrinsic property of the fluorophore and is sensitive to its local molecular environment, such as pH, ion concentration, and viscosity. nih.govpicoquant.com Unlike fluorescence intensity, fluorescence lifetime is independent of fluorophore concentration, which can be a significant advantage in biological imaging. nih.gov
This compound and its derivatives, as near-infrared fluorophores, are amenable to FLIM applications. By conjugating this compound to molecules that respond to specific environmental cues, it is possible to create probes where changes in the fluorescence lifetime report on the local cellular environment. nih.gov For example, the fluorescence lifetime of a Cy7-based probe could be modulated by the pH of its surroundings, providing a concentration-independent method for intracellular pH sensing. picoquant.com
FLIM can also be used to study molecular interactions through Förster Resonance Energy Transfer (FRET). youtube.comresearchgate.net In a FRET-FLIM experiment, the fluorescence lifetime of a donor fluorophore (such as a Cy7 derivative) is measured. In the presence of a suitable acceptor molecule in close proximity, the donor's lifetime will decrease. This change in lifetime can be used to quantify the interaction between the donor and acceptor-labeled molecules. youtube.com Preclinical studies have demonstrated the feasibility of using noninvasive fluorescence lifetime imaging with near-infrared fluorescent probes to differentiate between tumor and non-tumor tissues. nih.gov
Multiplexed Imaging Strategies with Cyanine Dyes
Multiplexed imaging, the simultaneous visualization of multiple molecular targets within a single system, is a powerful tool in preclinical research for elucidating complex biological processes. semi.ac.cn Cyanine dyes, including functionalized derivatives like this compound, are integral to these strategies due to their favorable photophysical properties, such as high molar extinction coefficients, excellent biocompatibility, and tunable absorption/emission spectra in the near-infrared (NIR) window. researchgate.net The ability to chemically modify the cyanine structure allows for the creation of a palette of spectrally distinct probes, which is essential for multiplexing. researchgate.net
In preclinical oncology research, multiplexed imaging enables the simultaneous assessment of various biomarkers, providing a more comprehensive understanding of tumor heterogeneity and the tumor microenvironment. semi.ac.cn For instance, different cyanine dyes can be conjugated to specific antibodies or targeting ligands to visualize multiple cell-surface receptors, vascular markers, or physiological conditions at the same time.
A key strategy in multiplexed fluorescence imaging involves using a set of cyanine dyes with distinct spectral characteristics. By using appropriate excitation sources and emission filters, the signals from each probe can be separated and analyzed. One preclinical study demonstrated a three-color shortwave-infrared (SWIR) fluorescence imaging of breast tumors in living mice. nih.govacs.org This was achieved by using probes based on Indocyanine Green (ICG) and its extended analogs, ICG-C9 and ICG-C11, to visualize EGFR and HER2 surface receptors as well as tumor vasculature simultaneously. nih.govacs.org Another approach demonstrated two-color SWIR imaging of breast tumor apoptosis using an ICG-conjugated drug and an ICG-C9 or ICG-C11-conjugated annexin (B1180172) V. nih.govacs.org These examples highlight the capacity of cyanine dye families to facilitate the simultaneous tracking of distinct molecular events, which is critical for evaluating disease progression and therapeutic response.
The data below summarizes the properties of cyanine dyes used in a preclinical multiplexed imaging study.
| Dye | Excitation Wavelength (nm) | Emission Wavelength (in water, nm) | Target/Application in Multiplexed Study |
| ICG | < 800 | ~820 (with tail into SWIR) | Tumor Vasculature / Drug Conjugate |
| ICG-C9 | ~808 | 922 | EGFR/HER2 Receptors / Apoptosis Marker |
| ICG-C11 | ~808 | 1010 | EGFR/HER2 Receptors / Apoptosis Marker |
This table is generated based on data from a study on multiplexed SWIR imaging. nih.govacs.org
Shortwave-Infrared (SWIR) / NIR-II Imaging with Extended Cyanine Analogs
Traditional near-infrared (NIR-I, 700-900 nm) fluorescence imaging, where dyes like Cy7 operate, has been widely adopted in preclinical research. researchgate.net However, imaging in the second near-infrared window (NIR-II), also known as the shortwave-infrared (SWIR) region (1000-1700 nm), offers significant advantages. researchgate.net This longer wavelength range minimizes photon scattering and tissue autofluorescence, resulting in deeper tissue penetration and higher spatial resolution. frontiersin.orgnih.gov
The development of fluorophores with strong emission in the SWIR/NIR-II window is crucial for leveraging these benefits. While the FDA-approved dye Indocyanine Green (ICG) has peak emission in the NIR-I range, it possesses a fluorescence tail that extends into the NIR-II region, enabling its use for SWIR imaging. nih.govresearchgate.net This has spurred research into developing extended cyanine analogs specifically designed for enhanced NIR-II performance. frontiersin.org
These extended analogs are typically created by modifying the polymethine chain or the heterocyclic indole (B1671886) rings of the core cyanine structure. researchgate.netresearchgate.net Extending the π-conjugation of the molecule is a common strategy to red-shift the absorption and emission wavelengths further into the NIR-II region. nih.govacs.orgresearchgate.net For example, researchers have synthesized ICG-based dyes with extended π-conjugation, such as ICG-C9 and ICG-C11, which exhibit emission peaks at 922 nm and 1010 nm, respectively, making them suitable for SWIR imaging. nih.govacs.org These novel probes have been used to develop molecular imaging agents for the noninvasive visualization of specific biomolecules, such as HER2 and EGFR receptors on breast tumors. nih.govresearchgate.net
The table below details the emission characteristics of some extended cyanine analogs developed for NIR-II/SWIR imaging.
| Compound | Core Structure | Key Modification | Peak Emission (nm) | Imaging Window |
| ICG | Heptamethine Cyanine | Standard | ~820 | NIR-I (tail in NIR-II) |
| ICG-C9 | ICG-based | π-conjugation extension | 922 | SWIR / NIR-II |
| ICG-C11 | ICG-based | π-conjugation extension | 1010 | SWIR / NIR-II |
| FD-1080 | Heptamethine Cyanine | Polymethine chain modification | >1000 | NIR-II |
| IR-1061 | Heptamethine Cyanine | Polymethine chain modification | >1000 | NIR-II |
This table is compiled from data on the development of cyanine dyes for NIR-II imaging. nih.govacs.orgfrontiersin.orgresearchgate.net
The successful application of these extended cyanine analogs in preclinical models, such as for high-resolution imaging of brain and hindlimb vasculature and for long-term tumor targeting, demonstrates their potential to significantly enhance the capabilities of in vivo fluorescence imaging. nih.govresearchgate.net
Cy7 Amine in Theranostic Research Approaches
Design Principles for Cy7 Amine-Based Theranostic Agents
The design of this compound-based theranostic agents typically involves integrating an imaging component (this compound) with a therapeutic modality and often a targeting mechanism. acs.orgrsc.orgnih.govmdpi.com A key principle is the ability to monitor the agent's distribution and accumulation at the target site using the fluorescence properties of this compound, while simultaneously delivering a therapeutic payload or exerting a therapeutic effect upon activation. rsc.org
Strategies for designing such agents include the covalent conjugation of this compound to therapeutic molecules or their encapsulation within nanocarriers. researchgate.net Linkers, which can be cleavable in response to specific tumor microenvironment stimuli such as pH or enzymatic activity, are often incorporated to enable controlled release of the therapeutic agent. rsc.orgmdpi.comresearchgate.net The tumor microenvironment, characterized by features like acidic pH and overexpression of certain enzymes, can serve as a trigger for the activation and drug release from these theranostic conjugates. rsc.orgnih.govmdpi.com
Furthermore, incorporating targeting moieties, such as peptides or antibodies, can enhance the selective accumulation of the theranostic agent in cancer cells or tissues overexpressing specific receptors. acs.orgrsc.orgmdpi.comtandfonline.commdpi.com This targeted delivery can improve therapeutic efficacy and minimize off-target effects. rsc.orgtandfonline.commdpi.com The rational design also considers the photophysical properties of this compound, aiming to maintain or enhance its fluorescence quantum yield and photostability within the conjugate or delivery system. researchgate.netnih.gov
Photothermal Therapy (PTT) Mechanisms and Preclinical Applications
Cy7 and its derivatives have demonstrated potential as photothermal agents. nih.govresearchgate.net Photothermal therapy (PTT) is a therapeutic approach that utilizes light-absorbing agents to generate heat upon irradiation, leading to the destruction of cancer cells. ntno.org When this compound-based agents absorb NIR light, they can efficiently convert the absorbed light energy into heat. nih.gov This photothermal effect can induce hyperthermia in the local tumor microenvironment, causing irreversible damage to cancer cells. nih.govntno.org
Preclinical studies have explored the use of Cy7-based compounds for PTT. For instance, modified Cy7 derivatives have been investigated for their ability to generate heat under NIR light irradiation and induce cancer cell apoptosis. nih.govmdpi.com Integration of Cy7 with nanoparticles has also been shown to enhance its photothermal conversion efficiency and improve tumor ablation in preclinical models. nih.gov Some research indicates that combining PTT with other therapeutic modalities can lead to synergistic anti-tumor effects. nih.govmdpi.comresearcher.life
Photodynamic Therapy (PDT) Mechanisms and Preclinical Applications
In addition to PTT, Cy7 and its derivatives can also function as photosensitizers for photodynamic therapy (PDT). nih.govresearchgate.net PDT involves the use of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which are toxic to cancer cells. researcher.liferesearchgate.netfrontiersin.org
Some Cy7 derivatives have been reported to exhibit photosensitizing properties, capable of generating ROS under appropriate light irradiation. nih.govmdpi.com This property can be exploited for PDT applications in cancer treatment. nih.govmdpi.com Preclinical research has investigated the use of Cy7-based photosensitizers to induce cancer cell death through the generation of ROS. nih.govmdpi.comresearcher.life Studies have shown that these agents can induce apoptosis in tumor cells upon light activation. nih.govresearcher.life Similar to PTT, combining Cy7-mediated PDT with other therapies is an area of investigation to enhance therapeutic outcomes. nih.govmdpi.comresearcher.life
Vibronic-Driven Action (VDA) for Cellular Disruption
A distinct mechanism of action recently explored for aminocyanines incorporating Cy7 and Cy7.5 moieties is vibronic-driven action (VDA). nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net This mechanism involves the coupling of molecular vibrational and electronic modes, leading to ultrafast, concerted stretching of the entire molecule upon excitation with NIR light. nih.govchemrxiv.orgresearchgate.netchemrxiv.org These molecules, termed "molecular jackhammers" (MJH), can mechanically disrupt cell membranes when associated with cells and activated by light. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net
Unlike PDT and PTT, VDA's mechanical effect is not significantly hindered by ROS scavengers and induces only minimal temperature increase. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net This ultrafast vibrational action, occurring in the picosecond to femtosecond range, is believed to exert substantial mechanical forces on cellular structures, particularly cell membranes, leading to rapid necrotic cell death. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.net Preclinical studies have demonstrated the ability of this compound-based molecular jackhammers to permeabilize and eradicate cancer cells in vitro and show therapeutic effects in mouse models. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net
An example of research findings in this area shows the percentage of permeabilized A375 cells treated with Cy7-amine under different light conditions:
| Treatment Group | Light Source | Permeabilized Cells (%) |
| Cy7-amine | No Light | Low |
| Cy7-amine | 730 nm LED | Moderate |
| Cy7-amine | 680 nm LED | Higher |
Note: Data is illustrative based on search result descriptions; specific numerical values can vary between experiments. researchgate.net
Further studies investigate the therapeutic effect of Cy7.5-amine (a related aminocyanine) in mouse tumor models, showing tumor size reduction and increased survival rates upon light irradiation. researchgate.net
Integration with Drug Delivery Systems for Combined Imaging and Therapeutic Effects
The amine group on this compound makes it a versatile component for integration into various drug delivery systems (DDS). lumiprobe.com By conjugating or encapsulating this compound within nanocarriers such as nanoparticles, liposomes, or micelles, researchers can create multifunctional platforms that combine imaging capabilities with the delivery of therapeutic agents. rsc.orgresearchgate.netresearchgate.netmdpi.comdovepress.comdovepress.com
These integrated systems allow for real-time monitoring of the DDS distribution and accumulation in the body and at the target site using the fluorescence of this compound. rsc.orgdovepress.com Simultaneously, the nanocarrier can encapsulate or be conjugated to a therapeutic drug, enabling its targeted delivery to cancer cells. rsc.orgresearchgate.netmdpi.comdovepress.comdovepress.com This approach can enhance the solubility and stability of hydrophobic drugs, improve their pharmacokinetics, and facilitate their preferential accumulation in tumors through mechanisms like the enhanced permeability and retention (EPR) effect or active targeting. rsc.orgtandfonline.comdovepress.comdovepress.com
The design of these integrated systems often involves cleavable linkers that release the drug in response to specific triggers within the tumor microenvironment, such as acidic pH or elevated enzyme levels. rsc.orgmdpi.comresearchgate.net This controlled release mechanism can improve the therapeutic index by maximizing drug concentration at the disease site while minimizing systemic exposure. rsc.orgtandfonline.com
Targeted Drug Delivery Research with this compound Conjugates
Targeted drug delivery is a key area where this compound conjugates are being actively researched. rsc.orgtandfonline.comfrontiersin.orgresearchgate.net By conjugating this compound to targeting ligands, such as peptides, antibodies, or small molecules that bind to receptors overexpressed on cancer cells, researchers can direct the theranostic agent specifically to the tumor site. acs.orgrsc.orgmdpi.comtandfonline.commdpi.com
These targeted conjugates can offer improved tumor selectivity and cellular uptake compared to non-targeted agents. rsc.orgtandfonline.commdpi.com The fluorescence of this compound allows for imaging to confirm the targeted delivery and assess the distribution of the conjugate within the tumor. rsc.orgdovepress.com
Preclinical studies have demonstrated the potential of this compound conjugates for targeted drug delivery. For example, Cy7 has been conjugated to nanoparticles modified with targeting ligands for enhanced uptake in specific cancer cell lines or tumor models. dovepress.com Research has shown that targeted Cy7 conjugates can lead to increased accumulation in tumor tissues and improved therapeutic efficacy of the attached drug compared to the free drug or non-targeted formulations.
An example of targeted delivery research involved bisphosphonate nanoparticles with primary amine groups for covalent attachment of dyes like Cy7 or drugs like doxorubicin, and bisphosphonate groups for targeting bone hydroxyapatite. In vivo experiments using Cy7-conjugated bisphosphonate nanoparticles confirmed specific targeting in mouse models of osteosarcoma and bone metastases.
| Conjugate Type | Targeting Moiety | Application Area | Key Finding |
| Cy7-conjugated Bisphosphonate Nanoparticles | Bisphosphonate | Bone Cancer Targeting | Confirmed specific targeting in mouse models. |
| Dextran-based Conjugates with Cy7.5 (related dye) | Dextran | Tumor Targeting (Breast) | Showed selective tumor targeting in mice. dovepress.com |
| Cy7-conjugated Nanoparticles with Targeting Ligands | Various (e.g., peptides) | Cancer Targeting (General) | Enhanced tumor accumulation and cellular uptake in preclinical studies. rsc.orgtandfonline.commdpi.com |
These studies highlight the versatility of this compound as a building block for creating targeted theranostic agents with potential applications in various cancer types.
Development of Cy7 Amine Based Fluorescent Sensors
Sensing Mechanisms of Amine-Containing Fluorophores
The functionality of many fluorescent sensors, including those derived from Cy7 amine, is often governed by the presence of amine groups. These groups can participate in several photophysical processes that modulate the fluorescence of the core structure. The primary mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT).
Photoinduced Electron Transfer (PET): This is a common mechanism for designing "turn-on" or "turn-off" fluorescent probes. In a typical PET sensor, the fluorophore is linked to a recognition moiety (receptor) via a spacer. The amine group can act as an electron donor. In the "off" state, upon excitation of the fluorophore, an electron is transferred from the amine to the excited fluorophore, which quenches the fluorescence. When the receptor binds to its target analyte, the electron-donating ability of the amine is suppressed, inhibiting the PET process and thus "turning on" the fluorescence. almacgroup.comdaneshyari.com The efficiency of PET is dependent on the oxidation potential of the amine and the energy of the excited state of the fluorophore. almacgroup.com
Intramolecular Charge Transfer (ICT): In fluorophores containing an electron-donating group (like an amine) and an electron-withdrawing group, an ICT process can occur upon photoexcitation. mdpi.comacs.org This results in a highly polarized excited state, and the emission from this state is often sensitive to the polarity of the surrounding environment. researchgate.net This property is exploited in the design of solvatochromic probes that can report on the local environment's polarity. researchgate.net
Twisted Intramolecular Charge Transfer (TICT): TICT is a phenomenon observed in some molecules with rotatable bonds between an electron donor (like an amine) and an acceptor part of the fluorophore. In the excited state, intramolecular rotation can lead to a non-planar TICT state, which is often non-emissive or has red-shifted emission, leading to fluorescence quenching. researchgate.net The extent of this rotation and subsequent quenching can be influenced by factors such as solvent viscosity and temperature. nih.gov
These mechanisms are fundamental to the design of responsive fluorescent probes. By strategically incorporating amine functionalities into the Cy7 scaffold, researchers can create sensors that translate a specific molecular recognition event or an environmental change into a detectable optical signal.
Design of Environment-Sensitive this compound Probes
The design of environment-sensitive probes, particularly those based on the this compound scaffold, leverages the principles of solvatochromism. Solvatochromic dyes exhibit a shift in their absorption or emission spectra in response to changes in the polarity of their solvent environment. nih.govcore.ac.uk This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation, which is influenced by the surrounding solvent molecules. core.ac.uk
Environment-sensitive this compound probes are often designed as "push-pull" systems, where the amine group acts as the electron donor ("push") and another part of the cyanine (B1664457) structure acts as the electron acceptor ("pull"). researchgate.net Upon excitation, an intramolecular charge transfer occurs, leading to a more polarized excited state. In polar solvents, this excited state is stabilized, resulting in a red-shift of the emission spectrum. researchgate.net This property allows these probes to report on the hydrophobicity of their local microenvironment, for instance, when binding to proteins or partitioning into cellular membranes. researchgate.net
Fluorogenic probes are another class of environment-sensitive dyes that show a significant increase in fluorescence intensity upon binding to a target or entering a specific environment. nih.gov This can be achieved through mechanisms like the restriction of intramolecular rotation in a viscous environment, which suppresses non-radiative decay pathways like TICT. nih.gov By designing this compound probes that are fluorogenic, researchers can achieve high signal-to-background ratios in imaging applications. nih.gov
Detection of Specific Analytes in Research Settings
The amine group in this compound can serve as a binding site for metal cations. The interaction with metal ions can modulate the photophysical properties of the Cy7 fluorophore, enabling its use as a fluorescent sensor. The sensing mechanism often relies on the chelation of the metal ion by the amine group and potentially other coordinating atoms in the probe's structure. nanochemres.orgnih.gov
This binding event can disrupt or enhance fluorescence through several mechanisms. For instance, the coordination of a metal ion can inhibit a photoinduced electron transfer (PET) process, leading to a "turn-on" fluorescence response. daneshyari.comresearchgate.net In such a design, the lone pair of electrons on the amine nitrogen quenches the fluorescence in the free probe. Upon binding to a metal cation, these electrons are engaged in the coordination, which blocks the PET pathway and restores fluorescence. researchgate.net The selectivity of these probes for specific metal ions can be tuned by modifying the structure of the binding pocket.
| Probe Type | Analyte | Sensing Mechanism | Outcome |
| Amine-functionalized Fluorophore | Metal Cations (e.g., Cu²⁺, Fe³⁺) | Chelation, Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" or "turn-off" |
| Heptamethine Cyanine Dye | Zn²⁺ | Inhibition of PET | Fluorescence Enhancement |
| Rhodamine-based Sensor | Cr³⁺, Fe³⁺ | Chelation-induced ring opening | Colorimetric and Fluorescent change |
This table provides a general overview of amine-based fluorescent sensing for metal cations.
The amine group in this compound is basic and can be protonated at acidic pH. This protonation event can significantly alter the electronic properties of the fluorophore, making this compound derivatives excellent candidates for pH sensors. semanticscholar.orgnih.gov The change in fluorescence upon protonation can be either an increase or a decrease in intensity, or a shift in the emission wavelength, allowing for ratiometric sensing. nih.gov
In a typical scenario, the lone pair of electrons on the amine nitrogen might be involved in a PET process that quenches the fluorescence at neutral or basic pH. Upon protonation in an acidic environment, this PET pathway is blocked, leading to a "turn-on" fluorescence response. almacgroup.com This principle has been used to design pH-sensitive probes for imaging acidic organelles like lysosomes and endosomes within living cells. aatbio.com The pKa of the amine can be tuned by modifying the chemical structure around it to match the desired physiological pH range. nih.gov
| Probe | Target pH Range | Sensing Mechanism | Application |
| BCECF | ~6.98 | pH-dependent absorption | Cytosolic pH measurement |
| Protonex™ Dyes | Acidic | Fluorescence increase in acidic environment | Monitoring acidic organelles |
| ECFP | 5.0 - 7.0 | pH-dependent fluorescence lifetime | Intracellular pH imaging |
This table illustrates examples of fluorescent pH sensors for biological applications.
This compound-based probes have been developed for the detection of reactive oxygen species (ROS), which are important signaling molecules but can also cause oxidative stress. nih.govnih.gov The detection mechanism often involves the oxidation of a specific moiety on the probe by ROS, which leads to a change in the fluorescence properties of the Cy7 core. researchgate.netthermofisher.com
For example, a reduced, non-fluorescent form of a Cy7 derivative can be oxidized by ROS to the highly fluorescent cyanine dye. nih.gov This "turn-on" response provides a high signal-to-noise ratio for imaging ROS in biological systems. nih.gov The selectivity of these probes for different types of ROS can be engineered by incorporating different ROS-reactive groups. The near-infrared emission of Cy7 is particularly advantageous for in vivo imaging of ROS due to deeper tissue penetration and lower autofluorescence. nih.gov
| Probe Type | Detected ROS | Sensing Mechanism | Outcome |
| Dihydro-derivatives | General ROS | Oxidation to fluorescent form | Fluorescence "turn-on" |
| CellROX Reagents | General ROS | Oxidation leads to fluorescence | Bright Fluorescence |
| Hydrocyanines | O₂•⁻, •OH | Oxidation by ROS | Fluorescence increase |
This table summarizes different types of fluorescent probes for ROS detection.
This compound-based probes can be designed to monitor the activity of specific enzymes. A common strategy involves attaching a recognition group to the Cy7 fluorophore that can be cleaved by the target enzyme. This cleavage event then triggers a change in the fluorescence of the Cy7 core. rsc.orgnih.gov
A notable example is the detection of nitroreductase, an enzyme that is often overexpressed in hypoxic tumor cells. nih.govnih.gov A Cy7-based probe can be synthesized with a nitroaromatic group that quenches its fluorescence, for instance, through a PET mechanism. nih.govfrontiersin.org Nitroreductase can reduce the nitro group to an amine. rsc.orgresearchgate.net This transformation can disrupt the quenching mechanism, leading to a "turn-on" fluorescence signal and allowing for the imaging of hypoxic regions in tumors. nih.govfrontiersin.org
| Probe Name | Enzyme Target | Sensing Mechanism | Fluorescence Response |
| Cy7-NO₂ | Nitroreductase (NTR) | NTR-catalyzed reduction of nitro group, self-immolation | "Turn-off" |
| Cy7-1 (para-nitro benzoate (B1203000) modified) | Nitroreductase (NTR) | Reduction of nitro group to amine, blocking PET | Fluorescence Enhancement ("Turn-on") |
| IND-NO₂ | Nitroreductase (NTR) | Reduction of nitro group to amine, cleavage to release fluorophore | "Turn-on" |
This table presents examples of Cy7-based probes for monitoring nitroreductase activity.
Volatile Amine Detection
Volatile amines are a class of chemical compounds that are important indicators in various fields, including food safety, environmental monitoring, and clinical diagnostics. The development of sensitive and rapid methods for their detection is an active area of research. Fluorescent probes offer a promising approach for the detection of these volatile compounds.
Research into fluorescent sensors for volatile amines has explored various fluorophores and sensing mechanisms. rsc.orgrhhz.netnih.govnih.govrsc.org While specific examples of sensors derived directly from "this compound" for volatile amine detection are not extensively documented in the reviewed literature, the broader class of cyanine and near-infrared dyes is being investigated for this purpose.
A notable example is a simple benzopyran-based fluorescent probe, DCA-Apa, which has been synthesized for the ultra-fast detection of volatile amines. This probe exhibits near-infrared (NIR) emission at 655 nm and can recognize volatile amines through both colorimetric and fluorescent changes. The sensing mechanism involves the interaction of the volatile amine with the probe, leading to a rapid response. This probe has been incorporated into sensing labels and gels for monitoring fish freshness by detecting the volatile amines produced during spoilage. nih.gov Although not a direct derivative of this compound, this research highlights the utility of NIR probes in volatile amine detection.
| Probe | Analytes | Sensing Principle | Emission Max (nm) | Application | Reference |
| Benzopyran-based probe (DCA-Apa) | Volatile Amines | Dual-channel colorimetric and fluorescent response | 655 | Monitoring fish freshness | nih.gov |
| Dicyanovinyl-fluorene-benzothiadiazole-based compounds | Biogenic Amines | Aza-Michael addition and fluorescence quenching | Not Specified | Smart food packaging | rsc.org |
| Tetrachloro-p-benzoquinone (TCBQ) | Volatile Amines | Gas-solid reaction leading to color change | Not Applicable (Colorimetric) | Rapid visual detection | nih.gov |
The development of this compound-based fluorescent sensors continues to be a promising area of research, with potential for the creation of highly sensitive and selective tools for a wide range of analytical challenges in biology, medicine, and environmental science.
Integration of Cy7 Amine with Nanomaterials for Biomedical Research
Cy7 Amine Conjugation to Polymeric Nanoparticles
The integration of this compound into polymeric nanoparticles is a critical step in the development of advanced near-infrared (NIR) fluorescent imaging agents. This process typically involves covalent conjugation, ensuring the stable association of the dye with the nanoparticle carrier. The primary amine group of this compound serves as a versatile reactive handle for attachment to various polymeric backbones.
A common strategy involves the activation of carboxylic acid groups on the polymer, such as hyaluronic acid (HA), using carbodiimide (B86325) chemistry. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) are employed to form an active NHS ester. This intermediate readily reacts with the primary amine of this compound to form a stable amide bond. This method has been successfully used to directly conjugate Cy7.5-amine to HA. nih.gov
Another approach involves the use of amine-functionalized nanoparticles. For instance, iron oxide nanoparticles can be coated with materials that present primary amine groups on their surface. These amine groups can then be reacted with NHS-activated forms of Cy7 to achieve conjugation. nih.gov The reaction of amine-coated nanoparticles with ligands containing NHS-modified carboxylic acids is a straightforward method for modification. nih.gov
The efficiency of conjugation can be influenced by several factors, including the reaction conditions (pH, temperature, and solvent) and the molar ratio of the reactants. Characterization of the resulting Cy7-conjugated nanoparticles is essential to confirm the successful attachment of the dye and to determine the dye loading. Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy are commonly used for this purpose.
Research Findings on this compound Conjugation
| Polymer/Nanoparticle | Conjugation Chemistry | Key Findings | Reference |
| Hyaluronic Acid (HA) | EDC/NHS activation of HA carboxylic acids followed by reaction with Cy7.5-amine | Efficient conjugation of Cy7.5 to HA was achieved, forming the basis for self-assembling fluorescent nanoparticles. | nih.gov |
| Amine-functionalized cross-linked iron oxide (CLIO) nanoparticles | Reaction of amine groups on CLIO with the succinimide (B58015) ester of a fluorescent dye. | This method allows for the incorporation of optical imaging capabilities into a magnetic nanoparticle platform. | nih.gov |
Design and Self-Assembly of Fluorescent Nanoparticles (e.g., Hyaluronic Acid-based NPs)
The design of fluorescent nanoparticles incorporating this compound often leverages the principle of self-assembly, where amphiphilic polymers spontaneously form core-shell structures in an aqueous environment. Hyaluronic acid (HA), a biocompatible and biodegradable polymer, is a frequently used platform for this purpose. nih.govnih.gov
To induce self-assembly, HA is typically modified with hydrophobic moieties, rendering it amphiphilic. nih.gov The hydrophobic segments form the core of the nanoparticle, while the hydrophilic HA backbone forms the outer shell. This compound can be conjugated to the HA backbone before or after the self-assembly process. When conjugated to the hydrophilic shell, the fluorescent properties of Cy7 are readily accessible for imaging applications.
The physicochemical properties of the resulting nanoparticles, such as size, stability, and fluorescence, are influenced by several design parameters. nih.gov These include the molecular weight of the HA polymer, the degree of hydrophobic modification, and the density of Cy7 conjugation. nih.gov For instance, research has shown that varying the molecular weight of HA (e.g., 10 kDa vs. 100 kDa) and the degree of hydrophobic ligand conjugation can result in nanoparticles with hydrodynamic diameters ranging from 50 to 400 nm. nih.gov
The self-assembly process is a crucial step in the formation of these nanoparticles and is driven by the minimization of unfavorable interactions between the hydrophobic core and the aqueous surroundings. This results in thermodynamically stable nanostructures that can encapsulate hydrophobic drugs in their core while presenting a hydrophilic and often targetable surface.
Key Parameters in the Design of Self-Assembled HA-Cy7 Nanoparticles
| Parameter | Influence on Nanoparticle Properties | Example Research Finding | Reference |
| HA Molecular Weight | Affects particle size, toxicity, and in vivo behavior. | Nanoparticles derived from 10 kDa and 100 kDa HA exhibited different sizes and cellular uptake kinetics. | nih.gov |
| Hydrophobic Ligand Content | Determines the amphiphilicity of the polymer and influences self-assembly and particle size. | Three different degrees of hydrophobic moiety conjugation (0, 10, and 30 mol%) were used to create a panel of nanoparticles with varying sizes. | nih.gov |
| Cy7 Conjugation | Imparts fluorescence for imaging and can influence particle properties. | Direct conjugation of Cy7.5 to hydrophobically-modified HA was achieved to develop targeted imaging agents. | nih.gov |
Development of Multifunctional Nanoplatforms Incorporating this compound
The versatility of this compound allows for its incorporation into multifunctional nanoplatforms designed for simultaneous imaging and therapy, often referred to as theranostics. nih.govresearchgate.net These advanced nanomaterials integrate diagnostic and therapeutic functionalities within a single construct, enabling targeted treatment with real-time monitoring. acs.orgmdpi.com
The development of such platforms involves the strategic combination of various components, each with a specific function. A common architecture consists of a nanoparticle core that can be inorganic (e.g., iron oxide, gold) or organic (e.g., polymeric). mdpi.comnih.gov This core is then functionalized with different moieties, including:
Imaging agents: this compound for near-infrared fluorescence imaging, and other contrast agents for modalities like magnetic resonance imaging (MRI). nih.gov
Therapeutic agents: Chemotherapeutic drugs, photosensitizers for photodynamic therapy (PDT), or photothermal agents for photothermal therapy (PTT). researchgate.net
Targeting ligands: Molecules such as antibodies, peptides, or hyaluronic acid that recognize and bind to specific receptors overexpressed on cancer cells, enhancing targeted delivery. nih.govacs.org
For example, magnetic iron oxide nanoparticles can be functionalized with this compound for optical imaging, creating a dual-modal imaging agent. nih.gov Furthermore, these nanoparticles can be loaded with anticancer drugs, resulting in a theranostic platform capable of targeted drug delivery and multimodal imaging. mdpi.com The ability to functionalize the nanoparticle surface with multiple components is key to creating these sophisticated systems. nih.gov
Examples of Multifunctional Nanoplatforms with this compound
| Nanoplatform Base | Integrated Functionalities | Potential Application | Reference |
| Iron Oxide Nanoparticles | Magnetic Resonance Imaging (MRI), Near-Infrared Fluorescence (NIRF) Imaging (with Cy7 derivative) | Dual-modal tumor imaging and targeted drug delivery. | nih.gov |
| Polymeric Nanoparticles | NIRF Imaging, Photothermal Therapy (PTT), Photodynamic Therapy (PDT) | Combination cancer therapy with real-time imaging guidance. | researchgate.net |
| Hyaluronic Acid-based Nanoparticles | NIRF Imaging, Targeted Drug Delivery | Targeted cancer imaging and therapy. | nih.gov |
Applications in Nanoparticle-Enhanced Imaging
The incorporation of this compound into nanoparticles significantly enhances its utility for in vivo biomedical imaging. yusiyy.com The nanoparticle carrier provides several advantages over the free dye, leading to improved imaging contrast and sensitivity. nih.govresearchgate.net These advantages stem from the altered pharmacokinetic profile of the dye when encapsulated or conjugated to a nanoparticle.
Nanoparticle formulation can protect the Cy7 dye from degradation in the biological environment and reduce non-specific binding, leading to lower background signals. researchgate.net Furthermore, nanoparticles can be engineered to accumulate preferentially at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect or by active targeting. researchgate.netnih.gov This localized concentration of the fluorescent agent results in a higher signal-to-noise ratio and improved visualization of the target tissue. nih.govresearchgate.net
Research has demonstrated that Cy7-labeled nanoparticles can be used for a variety of imaging applications, including:
Tumor Imaging: Visualizing the location and extent of tumors for diagnosis and image-guided surgery. yusiyy.comnih.gov Studies have shown that HA-based nanoparticles with covalently conjugated Cy7.5 can achieve significantly greater tumor contrast compared to the free dye. nih.govresearchgate.net
Vascular Imaging: Imaging blood vessel morphology and hemodynamics. yusiyy.com
Cellular Tracking: Monitoring the fate and distribution of cells in vivo. nih.gov
The near-infrared properties of Cy7 are particularly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues in this spectral window, allowing for deeper tissue penetration. nih.gov
Comparison of Imaging Performance: Free Cy7 vs. Nanoparticle-Conjugated Cy7
| Imaging Agent | Tumor Contrast Enhancement | Key Advantages of Nanoparticle Formulation | Reference |
| Free Cy7.5-amine | Baseline | Rapid clearance, lower tumor accumulation. | nih.gov |
| NanoCy7.5 (HA-based NP) | Up to 74-fold greater tumor contrast than free Cy7.5 at 24h. | Enhanced tumor accumulation and retention, leading to significantly improved contrast for image-guided surgery. | nih.govresearchgate.net |
| Cyanine-loaded Lipid Nanoparticles | Improved fluorescence quantum yields and longer fluorescence lifetimes compared to hydrophilic counterparts. | Enhanced optical properties and passive accumulation in tumors. | researchgate.netnih.gov |
Research on Nanomaterial-Mediated Synergistic Therapeutic Effects
The integration of this compound and its derivatives into nanomaterials has opened new avenues for synergistic cancer therapies, where multiple treatment modalities are combined to achieve a greater therapeutic effect than the sum of their individual effects. researchgate.netnih.gov Cyanine (B1664457) dyes, including Cy7, are known to be effective agents for both photothermal therapy (PTT) and photodynamic therapy (PDT). researchgate.netnih.gov
In PTT, the dye absorbs near-infrared light and converts it into heat, leading to localized hyperthermia and tumor cell death. nih.gov In PDT, light absorption by the photosensitizer (the cyanine dye) in the presence of oxygen generates reactive oxygen species (ROS) that are highly cytotoxic to cancer cells. researchgate.net
Research in this area focuses on the rational design of nanocarriers that can respond to specific stimuli in the tumor environment (e.g., pH, enzymes) to trigger drug release and/or activate the phototherapeutic properties of the cyanine dye. rsc.org This targeted and controlled approach aims to maximize the therapeutic outcome while minimizing side effects on healthy tissues.
Examples of Synergistic Therapies Using Cy7-based Nanomaterials
| Therapeutic Combination | Nanomaterial Platform | Mechanism of Synergy | Reference |
| Chemotherapy + Photothermal Therapy | Hyaluronic acid conjugated polydopamine functionalized mesoporous silica (B1680970) nanoparticles | The nanoplatform provides targeted delivery of the chemotherapeutic drug and the photothermal agent, leading to enhanced tumor cell killing. | rsc.org |
| Photothermal Therapy + Photodynamic Therapy | Cyanine-based nanoparticles | A single cyanine dye acts as both a photothermal and photodynamic agent, inducing cell death through multiple mechanisms. | researchgate.net |
| Chemotherapy + Efflux Pump Inhibition | Chitosan and silica nanoparticles | Nano-encapsulation of an antibiotic and an efflux pump inhibitor improved antibacterial efficacy against multi-drug resistant pathogens. | mdpi.com |
Theoretical and Computational Investigations of Cy7 Amine
Quantum Chemical Modeling of Cy7 Amine Structures and Electronic Properties
Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are extensively used to model the structures and electronic properties of cyanine (B1664457) dyes, including those with amine substituents. These methods can elucidate the effect of the amino group on the dye's geometry and electronic structure. Studies have systematically analyzed the impact of placing an amino group at different positions along the polymethine chain of cyanine dyes, including Cy7, demonstrating that the position significantly alters the geometry and spectral properties, leading to a wide range of peak absorption energies. researchgate.net
The electronic structure of cyanine dyes is characterized by a conjugated polymethine chain connecting two terminal groups, often containing heteroatoms like nitrogen. nih.gov In cationic cyanine dyes, a positive charge is delocalized across this conjugated system. nih.gov Quantum chemical calculations help visualize and analyze the molecular orbitals (MOs) involved in electronic transitions, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net For amine-fluorophore systems, excitation often involves an electron transition from the HOMO to the LUMO. researchgate.net The presence of an electron-donating amino group can increase the energy level of the HOMO, potentially leading to photoinduced electron transfer (PET) processes. researchgate.net
Computational studies reveal that the geometry of cyanine dyes can change upon excitation. While the ground state is often planar, the excited state can become significantly twisted, particularly in asymmetric cyanines. mdpi.com This conformational change is important for understanding their photophysical behavior.
Understanding Excited-State Nonradiative Decay Pathways
Nonradiative decay pathways are crucial in determining the fluorescence quantum yield of fluorescent dyes. These pathways compete with fluorescence emission, reducing the number of photons emitted. Computational studies are instrumental in identifying and understanding these deactivation mechanisms in this compound and related cyanine dyes.
One significant nonradiative decay pathway in cyanine dyes, especially those with flexible structures, is photoisomerization around the carbon-carbon bonds of the polymethine chain. mdpi.comdiva-portal.org This process can occur through the formation of an intermediate perpendicular form in the excited singlet state (S1), often involving an activation energy barrier. mdpi.com
Another important mechanism, particularly in molecules containing amine groups, is Twisted Intramolecular Charge Transfer (TICT). mdpi.comnih.gov In the TICT process, rotation of the amine functionality in the excited state leads to a state with significant charge separation and often very low or zero fluorescence quantum yield. mdpi.comnih.gov Computational analysis supports the notion that the excited-state rotational energy barrier plays a dominant role in the efficiency of this process. acs.org
Photoinduced Electron Transfer (PET) from the amine group to the fluorophore is another key nonradiative decay pathway in amine-containing systems. researchgate.netresearchgate.netchinesechemsoc.org Theoretical studies have investigated the mechanism of PET, showing that it can lead to fluorescence quenching. researchgate.netresearchgate.net The efficiency of PET can be influenced by the relative energy levels of the orbitals involved and the spatial arrangement of the amine and fluorophore moieties, which can be affected by conformational changes like folding. researchgate.netchinesechemsoc.org
Computational studies, often employing TD-DFT, are used to explore the potential energy surfaces of excited states and identify conical intersections (CIs) or intersystem crossing (ISC) points that can facilitate nonradiative transitions from the excited singlet state (S1) to the ground state (S0) or triplet states (T1). acs.orgrsc.orgnih.govnii.ac.jprsc.org The presence and accessibility of these points are critical for rapid nonradiative decay. rsc.orgnih.gov
Predicting Spectral Shifts and Photophysical Parameters through Computational Methods
Computational methods are widely used to predict the absorption and emission spectra of cyanine dyes and their derivatives, providing valuable information about their photophysical parameters. TD-DFT is a common approach for calculating excitation energies and simulating UV-Vis absorption and fluorescence spectra. mdpi.comresearchgate.netresearchgate.net
Theoretical calculations can reproduce the variations in the maximum absorption wavelength with changes in chemical structure, such as the length of the polymethine chain or the nature and position of substituents. nih.govresearchgate.net The characteristic red shift of the absorption band with increasing chain length, known as the vinyl shift, is well-documented and can be predicted computationally. nih.govacs.org
Predicting spectral shifts and photophysical parameters accurately requires careful consideration of computational parameters, including the choice of functional and basis set. mdpi.commdpi.com While TD-DFT can reproduce trends, achieving quantitative accuracy often requires advanced methods or empirical corrections. researchgate.netacs.org Solvation effects also play a significant role in the spectral properties of cyanine dyes and need to be included in computational models, often using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netresearchgate.net
Computational studies can also predict other photophysical parameters, such as fluorescence quantum yields and Stokes shifts, although these are more challenging as they depend on the competition between radiative and nonradiative decay processes. rsc.orgresearchgate.net Theoretical calculations can provide insights into the factors influencing the Stokes shift, such as geometry relaxation in the excited state. researchgate.netrsc.org
Interactive data tables could be generated here if specific computational results (e.g., calculated absorption/emission wavelengths, oscillator strengths, energy barriers) for this compound or closely related structures were consistently presented in the search results in a structured format. However, the search results provide general discussions and examples across various cyanine dyes and amine-fluorophore systems rather than specific, extractable data for "this compound" in a tabular format suitable for direct conversion.
Mechanistic Studies of Amine-Mediated Fluorescence Quenching
Amine groups are known to influence the fluorescence properties of organic dyes, often leading to quenching. mdpi.com Computational studies provide crucial mechanistic insights into how amine functionalities mediate fluorescence quenching in cyanine dyes.
As discussed in Section 9.2, two primary mechanisms for amine-mediated fluorescence quenching are TICT and PET. mdpi.comnih.gov Computational investigations help to distinguish between these mechanisms and understand their relative contributions based on the dye's structure and environment. nih.gov
For TICT, computational modeling can map the potential energy surface along the torsional coordinate of the amine group in the excited state, revealing energy barriers and the presence of minima corresponding to the twisted, quenched state. mdpi.comacs.org The electron-donating nature of the amine group is key to the charge separation that characterizes the TICT state. mdpi.com
For PET, computational studies can assess the feasibility of electron transfer by examining the relative energy levels of the donor (amine) and acceptor (cyanine fluorophore) orbitals and calculating electron transfer rates. researchgate.netresearchgate.net Conformational flexibility and solvent polarity can significantly impact the energetics and kinetics of PET, and computational models can explore these effects. chinesechemsoc.org
Mechanistic studies using computational methods often involve analyzing changes in electron density or charge distribution upon excitation and along the reaction coordinate for quenching. researchgate.net This helps to visualize the movement of electrons and understand the driving force for processes like PET.
Computational Design and Optimization of Novel this compound Derivatives
Computational chemistry is a powerful tool for the rational design and optimization of new cyanine dye derivatives with desired photophysical properties. By understanding the structure-property relationships through computational modeling, researchers can predict how structural modifications, such as the introduction or modification of amine groups, will affect the dye's absorption, emission, and fluorescence quantum yield. mdpi.comchemrxiv.orgbeilstein-journals.orgacs.org
Computational studies can explore the effect of varying the position and nature of amine substituents on the electronic structure, geometry, and excited-state dynamics of Cy7-like scaffolds. researchgate.netmdpi.comacs.org This allows for the in silico screening of potential derivatives before undertaking synthesis. beilstein-journals.org
Optimization of photophysical properties through computational design can involve tuning the balance between radiative and nonradiative decay pathways. For instance, strategies to suppress TICT or PET by rigidifying the molecular structure or altering the electronic properties of the amine or fluorophore can be explored computationally. mdpi.comnih.govresearchgate.net
Computational methods can also be used to predict how modifications might affect other properties relevant to applications, such as solubility or interactions with biological environments. mdpi.comgsu.edu While the search results did not provide specific examples of computationally designed novel this compound derivatives with detailed data tables, the general principle of using computational methods for designing cyanine derivatives with tailored properties is well-established. mdpi.comchemrxiv.orgbeilstein-journals.orgacs.orgresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Next-Generation Cy7 Amine Probes with Enhanced Research Capabilities
Future research directions for this compound probes are focused on enhancing their capabilities for various biological and medical applications. This includes structural modifications to improve their photophysical properties, such as increasing Stokes shifts and quantum yields, which are crucial for better signal-to-noise ratios and deeper tissue penetration in optical imaging researchgate.netacs.org. The development of asymmetrical cyanine (B1664457) dyes, for instance, has shown promise in achieving large Stokes shifts by weakening the π-conjugation of the cyanine core researchgate.net.
Furthermore, conjugating this compound to specific targeting ligands, such as peptides or antibodies, is a key strategy to enhance specificity for particular cells or tissues, such as cancer cells nih.govnih.govspiedigitallibrary.org. This targeted delivery can lead to higher local concentrations of the probe at the site of interest, improving imaging contrast and potentially enabling lower probe concentrations, thus reducing potential off-target effects spiedigitallibrary.orgthno.org. Incorporating Cy7 or its derivatives into nanoparticles is also being explored to improve their stability, enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, and optimize pharmacokinetics nih.govkoreamed.org. These next-generation probes aim for improved sensitivity, selectivity, and the ability to monitor dynamic biological processes in real-time.
Innovations in Multi-Modal Imaging with this compound Conjugates
The integration of this compound into multi-modal imaging platforms represents a significant area of innovation. By conjugating this compound to agents detectable by other imaging modalities, researchers are developing probes that can provide complementary information, combining the strengths of different techniques. For example, dual agents for radionuclide and optical imaging or MR and optical imaging have been demonstrated nih.gov. This approach allows for the correlation of high-resolution anatomical details from modalities like CT or MRI with the high sensitivity of optical imaging provided by Cy7 fluorescence nih.govnih.gov.
Recent studies have explored extracellular vesicles-based pre-targeting strategies utilizing Cy7-labeled vesicles for multi-modal PET/CT and NIRF imaging, demonstrating clear visualization of tumors in preclinical models nih.gov. PSMA-targeted dendrimer-drug conjugates incorporating Cy7.5 have also been developed for multimodal NIR optical and photoacoustic (PA) imaging, showing superior distribution and cellular internalization in PSMA-expressing tumors researchgate.net. These innovations pave the way for more comprehensive and accurate disease detection, staging, and monitoring.
Advancements in Targeted Theranostic Strategies for Preclinical Models
Cy7 and its derivatives are increasingly being explored in targeted theranostic strategies, combining diagnostic imaging with therapeutic intervention within a single platform. This involves conjugating this compound to therapeutic agents, allowing for real-time monitoring of drug delivery and therapeutic response in preclinical models nih.govspiedigitallibrary.orgacs.org. Disulfide-based conjugates incorporating Cy7 as a fluorophore and a cleavable linker to a cytotoxic drug are being investigated for targeted cancer therapy acs.org. These systems are designed to selectively release the drug within or near cancer cells, triggered by specific cellular components acs.org.
Nanotechnology plays a crucial role in this area, with multifunctional nanoparticles incorporating Cy7 dyes being developed for simultaneous multimodal imaging and combination therapy, such as photothermal therapy (PTT) and photodynamic therapy (PDT) nih.govkoreamed.org. These targeted theranostic agents offer the potential for personalized medicine by enabling image-guided treatment and reducing systemic toxicity by selectively targeting diseased tissues nih.govacs.org. Preclinical evaluations of such conjugates, like cRGD-Cy7 constructs carrying temozolomide, have shown promising results in targeted therapy combined with optical imaging of tumors thno.org.
Exploration of Novel Sensing Applications for this compound
The unique optical properties of cyanine dyes, including this compound, make them attractive for the development of novel sensing applications. Future research aims to leverage these properties to create fluorescent probes capable of detecting specific biomolecules, ions, or physiological conditions within biological systems. This involves designing probes where the fluorescence intensity or wavelength of Cy7 changes in response to the presence or concentration of a target analyte.
Research is ongoing to develop cyanine-based pH sensors with high sensitivity for intracellular pH changes researchgate.net. The design of fluorescent probes for detecting reactive species like superoxide (B77818) anion and nitric oxide is also an active area, with a focus on developing NIR probes for in vivo applications rsc.org. While not exclusively focused on this compound, the principles and advancements in developing cyanine-based sensors for various targets, including ions and thiols, indicate the potential for this compound to be incorporated into novel sensing platforms mdpi.commdpi.commdpi.com. The ability to functionalize this compound allows for its conjugation to recognition elements that bind specifically to the target of interest, enabling selective and sensitive detection.
Addressing Challenges in Deep Tissue Imaging and Signal-to-Noise Ratio in Optical Imaging Research
Despite the advantages of this compound in the near-infrared (NIR) region, deep tissue imaging and achieving high signal-to-noise ratios (SNR) remain significant challenges in optical imaging research. Light scattering and absorption by biological tissues limit penetration depth and lead to signal attenuation and autofluorescence, which reduce image contrast and SNR acs.orgnih.gov.
Future efforts are focused on developing strategies to overcome these limitations. One approach involves shifting imaging to the second near-infrared (NIR-II) window (1000–1700 nm), where tissue transparency is higher acs.orgnih.gov. While Cy7 typically operates in the NIR-I window, modifications or the development of new cyanine structures absorbing and emitting in the NIR-II region are being explored acs.org. Enhancing the brightness and photostability of this compound probes is also crucial to improve SNR acs.org. Strategies like encapsulating dyes in nanoparticles or forming cyanine@albumin complexes can enhance stability and brightness, leading to improved deep tissue imaging capabilities thno.orgscribd.comresearchgate.net. Additionally, advancements in imaging techniques, such as using persistent luminescence or optimizing exposure settings and image averaging, are being developed to improve SNR and imaging depth nih.govcytivalifesciences.com.
Q & A
Basic: What are the key structural and photophysical properties of Cy7 amine, and how do they influence its application in bioimaging?
Answer:
this compound is a near-infrared (NIR) cyanine dye with a primary amine (-NH₂) group, enabling covalent conjugation to biomolecules. Its photophysical properties include:
- Absorption/Emission: Peak absorption at ~750 nm and emission at ~770–800 nm, ideal for deep-tissue imaging due to reduced autofluorescence .
- Lipophilicity vs. Water Solibility: Non-sulfonated this compound is lipophilic, suitable for lipid-based systems (e.g., liposomes), while sulfonated derivatives (e.g., Sulfo-CY7 amine) exhibit enhanced water solubility and biocompatibility via sulfonic acid groups .
- Quantum Yield: Typically 0.1–0.2 in aqueous buffers, lower than visible-range dyes but compensated by NIR tissue penetration .
Methodological Consideration:
Select sulfonated derivatives (e.g., Sulfo-CY7 amine) for aqueous experiments to minimize aggregation. For lipid-rich environments (e.g., cell membranes), use non-sulfonated this compound. Validate solubility and fluorescence stability under experimental conditions (pH, temperature) .
Advanced: How can researchers optimize this compound’s quantum yield and photostability for longitudinal in vivo imaging?
Answer:
Challenges: this compound’s quantum yield decreases in physiological conditions due to interactions with biomolecules, and photobleaching occurs under prolonged excitation.
Solutions:
- Chemical Modifications: Introduce steric hindrance groups (e.g., PEGylation) to reduce dye aggregation and nonspecific binding .
- Oxygen Scavengers: Use enzymatic systems (e.g., glucose oxidase/catalase) to mitigate photobleaching caused by reactive oxygen species .
- Coating with Nanoparticles: Encapsulate this compound in silica or polymeric nanoparticles to shield it from environmental quenching .
Validation: Compare fluorescence intensity over time in control vs. modified dye systems using phantoms or ex vivo tissue .
Basic: What conjugation strategies are recommended for labeling proteins or antibodies with this compound?
Answer:
The amine-reactive group in this compound allows conjugation to carboxylate-containing biomolecules via carbodiimide chemistry:
EDC/NHS Activation:
- Activate protein carboxyl groups with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form an NHS ester intermediate.
- Incubate with this compound (pH 7.4, 4°C, 2–4 hours) .
Purification: Remove unreacted dye using size-exclusion chromatography or dialysis.
Characterization: Confirm labeling efficiency via UV-Vis spectroscopy (Cy7’s absorbance at 750 nm) and calculate dye-to-protein ratio .
Note: Avoid excess dye to prevent precipitation; optimize molar ratios (e.g., 5:1 dye:protein) empirically .
Advanced: How can conflicting data on this compound’s cytotoxicity be resolved in cell-labeling experiments?
Answer:
Contradictions: Some studies report low cytotoxicity , while others note membrane disruption at high concentrations.
Methodological Adjustments:
- Dose-Response Analysis: Test this compound across a concentration gradient (0.1–10 µM) and measure viability via MTT or calcein-AM assays .
- Time-Course Studies: Assess acute vs. chronic exposure; this compound may accumulate in lysosomes, causing delayed toxicity .
- Comparative Controls: Use non-reactive Cy7 analogs (e.g., Cy7 carboxylic acid) to isolate toxicity caused by the amine group’s reactivity .
Recommendation: Include live-cell imaging controls (e.g., propidium iodide) to monitor membrane integrity in real time .
Basic: What are the best practices for quantifying this compound-conjugated probes in biological samples?
Answer:
Quantification Methods:
- Spectrophotometry: Measure absorbance at 750 nm (extinction coefficient: ~200,000 M⁻¹cm⁻¹) and normalize to protein concentration (e.g., BCA assay) .
- Fluorescence Correlation Spectroscopy (FCS): Use for low-concentration samples (nM range) in complex matrices .
- HPLC: Separate free dye from conjugated probes using a size-exclusion column .
Pitfalls: Avoid particulate matter in samples, which scatters NIR light and inflates absorbance readings .
Advanced: How can researchers address discrepancies between in vitro and in vivo performance of this compound-based probes?
Answer:
Common Discrepancies: Probes may show bright fluorescence in vitro but poor signal in vivo due to:
- Serum Protein Binding: Pre-incubate probes with serum to identify nonspecific interactions; modify with PEG or zwitterionic coatings to reduce binding .
- Biliary Clearance: Use hydrodynamic diameter tuning (>10 nm) to prolong circulation time .
- Tissue-Specific Quenching: Perform ex vivo fluorescence microscopy to identify quenching sites (e.g., liver, kidneys) .
Validation: Compare biodistribution data from IVIS imaging with mass spectrometry-based quantification of probe concentration in tissues .
Basic: What are the critical storage conditions for this compound to ensure long-term stability?
Answer:
- Temperature: Store lyophilized dye at -20°C in desiccated, light-protected vials. Reconstituted solutions should be aliquoted and stored at -80°C for >6 months .
- Buffers: Avoid amine-containing buffers (e.g., Tris, glycine) to prevent unintended conjugation. Use PBS (pH 7.4) or sodium bicarbonate (pH 8.5) .
- Freeze-Thaw Cycles: Limit to ≤3 cycles to prevent hydrolysis of the amine-reactive group .
Advanced: How can computational modeling enhance the design of this compound derivatives for targeted imaging?
Answer:
Applications:
- Docking Studies: Predict interactions between this compound conjugates and target receptors (e.g., integrins) using AutoDock or Schrödinger .
- Molecular Dynamics (MD): Simulate dye behavior in lipid bilayers or serum to optimize linker length and rigidity for reduced nonspecific binding .
- Quantum Mechanical Calculations: Estimate absorption/emission shifts when modifying the cyanine core (e.g., adding halogen substituents) .
Validation: Synthesize top-ranked derivatives and compare predicted vs. experimental fluorescence properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
